Miripirium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSINFCZHUVLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046834 | |
| Record name | Miripirium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-88-1 | |
| Record name | Myristyl-γ-picolinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miripirium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quatresin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Miripirium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-tetradecylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRIPIRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Miripirium Chloride: A Technical Guide to its Preservative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Miripirium chloride, a quaternary ammonium compound (QAC), serves as an effective antimicrobial preservative in various pharmaceutical formulations. This technical guide provides an in-depth exploration of its core mechanism of action, rooted in its cationic surfactant properties. The primary mode of antimicrobial activity involves the electrostatic interaction with and subsequent disruption of the negatively charged microbial cell membrane, leading to leakage of essential intracellular components and ultimately, cell death. While specific quantitative efficacy data for this compound against a broad spectrum of microorganisms is not extensively available in the public domain, this document synthesizes the well-established principles of QAC antimicrobial action and outlines the standard experimental protocols for evaluating preservative effectiveness. This guide is intended to provide a foundational understanding for researchers and professionals involved in drug development and formulation.
Introduction
This compound, chemically known as 4-methyl-1-tetradecylpyridinium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds.[1] These compounds are characterized by a positively charged nitrogen atom covalently bonded to four organic groups. This molecular structure imparts amphiphilic properties, with a hydrophilic cationic "head" and a hydrophobic "tail," which are central to their antimicrobial activity.[2][3] this compound has been utilized as a preservative in pharmaceutical products, such as in some formulations of methylprednisolone acetate suspensions, to prevent microbial contamination and ensure product integrity throughout its shelf life. Understanding its mechanism of action is crucial for optimizing its use in formulations and for the development of new, effective preservative systems.
Core Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of this compound, like other QACs, is the disruption of the microbial cell membrane.[2][3][4] This process can be conceptualized as a multi-step signaling pathway initiated by electrostatic attraction and culminating in cell lysis.
Signaling Pathway of Membrane Disruption
The following diagram illustrates the sequential steps involved in the disruption of a bacterial cell membrane by a quaternary ammonium compound such as this compound.
Caption: Sequential mechanism of microbial cell membrane disruption by this compound.
The process begins with the electrostatic attraction between the positively charged cationic head of the this compound molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2][3] This initial adsorption is followed by the penetration of the hydrophobic alkyl tail into the lipid bilayer of the cell membrane.[2] This insertion disrupts the orderly structure of the membrane, leading to a loss of fluidity and integrity.[3][4] The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential low-molecular-weight intracellular components like potassium ions, nucleotides, and amino acids.[2] This ultimately leads to metabolic disruption and cell death.
Quantitative Data on Antimicrobial Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive range of microorganisms is not widely published, the following table provides typical MIC ranges for closely related and structurally similar quaternary ammonium compounds (specifically, benzalkonium chloride and cetylpyridinium chloride) against common bacteria and fungi. This data is presented for illustrative purposes to indicate the expected spectrum and potency of QACs.
| Microorganism | Type | Typical MIC Range for related QACs (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 1 - 10 |
| Escherichia coli | Gram-negative Bacteria | 8 - 512 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 2000 |
| Candida albicans | Yeast | 1 - 10 |
| Aspergillus brasiliensis | Mold | 10 - 100 |
Note: The provided MIC values are compiled from various sources on benzalkonium chloride and cetylpyridinium chloride and are intended for comparative purposes only. Actual MIC values for this compound may vary.[5]
Experimental Protocols
The evaluation of the preservative efficacy of this compound would typically follow standardized protocols outlined in pharmacopeias, such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test or the European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation. Furthermore, specific assays can be employed to investigate the membrane-disrupting mechanism.
Preservative Efficacy Testing (Challenge Test)
This test evaluates the effectiveness of a preservative in preventing the proliferation of microorganisms in a product.
Methodology:
-
Preparation of Inoculum: Standardized cultures of representative microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared to a specific concentration (typically 105 to 106 colony-forming units (CFU)/mL).[6][7]
-
Inoculation: The product containing this compound is inoculated with a small volume of the microbial suspension.[6][7]
-
Incubation: The inoculated product is incubated at a specified temperature (usually 20-25 °C) for a period of 28 days.[8]
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, and the number of viable microorganisms is determined by plate counts.[8]
-
Evaluation: The log reduction in microbial count from the initial inoculum is calculated at each time point and compared against the acceptance criteria defined in the respective pharmacopeia.[8]
The following diagram illustrates the general workflow for a preservative efficacy test.
Caption: A generalized workflow for conducting a preservative efficacy (challenge) test.
Investigation of Cell Membrane Disruption
Several experimental techniques can be employed to specifically investigate the membrane-disrupting effects of this compound.
Methodology: Membrane Permeability Assay
-
Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.
-
Fluorescent Dye Incubation: Incubate the bacterial suspension with a membrane-impermeable fluorescent dye, such as propidium iodide (PI) or SYTOX Green. These dyes only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.
-
Treatment: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer or a fluorescence microscope. A significant increase in fluorescence indicates membrane permeabilization.
The logical relationship for this experimental approach is depicted below.
Caption: Logical flow of a membrane permeability assay to detect cell damage.
Conclusion
This compound exerts its preservative action through a well-established mechanism characteristic of quaternary ammonium compounds: the disruption of microbial cell membranes. Its cationic nature facilitates a strong interaction with the negatively charged microbial cell surface, leading to membrane disorganization, leakage of cytoplasmic contents, and ultimately, cell death. While specific, comprehensive quantitative data on the antimicrobial spectrum of this compound is limited in publicly accessible literature, its efficacy can be reliably assessed using standardized pharmacopeial methods. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for understanding and evaluating the preservative action of this compound for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. Challenge Test: Strengthening Preservative Efficacy-Shapypro [shapypro.com]
- 8. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
In-Depth Technical Guide to the Physicochemical Properties of Myristyl-gamma-picolinium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl-gamma-picolinium chloride (MGPC) is a cationic surfactant belonging to the quaternary ammonium compound family. It is characterized by a hydrophobic myristyl (C14) alkyl chain and a hydrophilic gamma-picolinium head group.[1] This amphiphilic structure imparts surface-active properties to the molecule, making it a valuable ingredient in a variety of applications, including as an antimicrobial agent in personal care products and disinfectants, and as an excipient in pharmaceutical formulations.[1][2][3][][5] Notably, it has been used as a preservative in injectable suspensions of corticosteroids.[2][6][7] This technical guide provides a comprehensive overview of the known physicochemical properties of MGPC, detailed experimental protocols for their determination, and visual representations of key processes.
Physicochemical Properties
Chemical Identity
| Property | Value | Reference |
| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [8] |
| Synonyms | Myristyl-γ-picolinium chloride, Miripirium chloride, 1-Myristylpicolinium chloride, 1-Tetradecyl-4-picolinium chloride | [1] |
| CAS Number | 2748-88-1 | [2][][5] |
| Molecular Formula | C₂₀H₃₆ClN | [2][] |
| Molecular Weight | 325.96 g/mol | [2][][5][8] |
| Chemical Structure | CCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1.[Cl-] | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light brown solid | [] |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
| Melting Point | >57°C (decomposes) | |
| Purity | ≥98.0% (HPLC) | [2] |
| Storage | Inert atmosphere, Room Temperature |
Surfactant Properties (Theoretical)
While specific experimental values for MGPC are not available, the following are the key surfactant properties that would be characterized.
| Property | Description |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles in solution. This is a critical parameter for understanding and optimizing the performance of surfactants in various applications. |
| Surface Tension at CMC | The minimum surface tension of a solution containing the surfactant, achieved at and above the CMC. This value indicates the surfactant's efficiency in reducing surface energy. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Myristyl-gamma-picolinium chloride and the determination of its key physicochemical properties.
Synthesis of Myristyl-gamma-picolinium chloride (Batch Process)
This protocol describes a general method for the synthesis of MGPC via a batch reaction, based on the quaternization of gamma-picoline with myristyl chloride.
Materials:
-
gamma-picoline (4-methylpyridine)
-
Myristyl chloride (1-chlorotetradecane)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Vacuum oven
Procedure:
-
In a clean, dry round-bottom flask, dissolve an equimolar amount of gamma-picoline in the anhydrous solvent.
-
With continuous stirring, slowly add an equimolar amount of myristyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
-
Collect the purified crystals by filtration and dry them in a vacuum oven.
-
Characterize the final product by techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
A recent study has also described a more efficient continuous flow synthesis method which can significantly reduce the reaction time to approximately 45 minutes.[6]
Determination of Critical Micelle Concentration (CMC) by Conductometry
This protocol outlines the conductometric method for determining the CMC of an ionic surfactant like MGPC.[9][10][11]
Materials:
-
Myristyl-gamma-picolinium chloride
-
High-purity deionized water
-
Conductivity meter with a calibrated conductivity cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of MGPC of a known concentration (e.g., 10 mM) in deionized water.
-
Place a known volume of deionized water into a thermostated beaker equipped with a magnetic stir bar and the conductivity cell. Allow the temperature to equilibrate (e.g., 25°C).
-
Record the initial conductivity of the deionized water.
-
Make successive additions of small, known volumes of the MGPC stock solution to the beaker.
-
After each addition, allow the solution to equilibrate with gentle stirring and record the conductivity.
-
Continue the additions until the concentration of MGPC is well above the expected CMC.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
Determination of Surface Tension by the Du Noüy Ring Method
This protocol describes the use of a tensiometer with the Du Noüy ring method to measure the surface tension of MGPC solutions and determine the surface tension at the CMC.[12][13][14][15][16]
Materials:
-
Myristyl-gamma-picolinium chloride solutions of varying concentrations (prepared as for the CMC determination)
-
Force tensiometer with a platinum Du Noüy ring
-
Glass vessel for the sample
-
High-purity deionized water
Procedure:
-
Ensure the platinum ring is meticulously cleaned before each measurement, typically by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a solution of a known concentration of MGPC in the glass vessel.
-
Position the vessel on the sample stage and raise it until the ring is submerged in the solution.
-
Slowly lower the sample stage. A liquid lamella will form between the ring and the liquid surface.
-
The tensiometer will measure the force required to pull the ring through the liquid surface. The maximum force just before the lamella breaks is recorded.
-
The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor.
-
Repeat the measurement for each MGPC concentration, starting from a very low concentration and increasing it past the expected CMC.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will show a decrease in surface tension with increasing concentration until it reaches a plateau. The concentration at the inflection point is the CMC, and the constant surface tension value in the plateau region is the surface tension at the CMC (γ_CMC).
Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflows and relationships discussed in this guide.
Caption: Workflow for the batch synthesis of Myristyl-gamma-picolinium chloride.
Caption: Experimental workflow for CMC determination by conductometry.
References
- 1. CAS 2748-88-1: Myristyl-γ-picolinium chloride | CymitQuimica [cymitquimica.com]
- 2. Myristyl-gamma picolinium chloride – Cambridge Pharma [cambridgepharma.ca]
- 3. Myristyl-Gamma-Picolinium Chloride Excipient | CAS No 2748-88-1 | Clyzo [clyzo.com]
- 5. scbt.com [scbt.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristyl-gamma Picolinium Chloride | LGC Standards [lgcstandards.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 13. cscscientific.com [cscscientific.com]
- 14. smartsystems-eg.com [smartsystems-eg.com]
- 15. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 16. biolinscientific.com [biolinscientific.com]
Synthesis and Structural Elucidation of Miripirium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Miripirium chloride (4-methyl-1-tetradecylpyridin-1-ium chloride), a quaternary ammonium salt utilized as an antimicrobial preservative. This document details the chemical synthesis, based on established methodologies for analogous compounds, and outlines the analytical techniques employed for its structural confirmation. Detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of the synthetic pathway and proposed antimicrobial mechanism are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a cationic surfactant and antiseptic agent.[1] Its structure consists of a pyridine ring N-alkylated with a C14 tetradecyl chain and substituted with a methyl group at the 4-position.[2] This amphiphilic nature allows it to interact with microbial cell membranes, leading to its antimicrobial properties. It is notably used as a preservative in some pharmaceutical formulations.[1] A thorough understanding of its synthesis and structural characteristics is essential for its quality control, formulation development, and evaluation of its biological activity.
Synthesis of this compound
The synthesis of this compound is achieved through a classic SN2 reaction known as the Menshutkin reaction . This involves the quaternization of a tertiary amine, in this case, 4-methylpyridine (also known as 4-picoline or γ-picoline), with an alkyl halide, 1-chlorotetradecane. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorotetradecane and displacing the chloride ion.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar N-alkylpyridinium salts.[3][4]
Materials:
-
4-Methylpyridine (4-Picoline), purified
-
1-Chlorotetradecane
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for washing)
-
Ethanol and water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Add 1-chlorotetradecane (1.0 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent mixture, such as ethanol and water.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆ClN | [1] |
| Molecular Weight | 325.97 g/mol | [1] |
| Appearance | Solid powder | [1] |
| CAS Number | 2748-88-1 | [1] |
| IUPAC Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [2] |
Structural Elucidation
The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridinium ring, the methyl group, and the long tetradecyl chain. The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen atom.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
Predicted NMR Data:
Based on the known structure and data from analogous compounds[5], the following chemical shifts are predicted for this compound in CDCl₃.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyridinium-H (ortho to N) | ~8.8 | ~145 |
| Pyridinium-H (meta to N) | ~7.7 | ~128 |
| Pyridinium-C (para to N) | - | ~154 |
| Pyridinium-CH₃ | ~2.6 | ~22 |
| N-CH₂- | ~4.5 | ~60 |
| -(CH₂)₁₂- | ~1.2-1.4 | ~22-32 |
| -CH₃ (tetradecyl) | ~0.9 | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the cationic part of the molecule, [C₂₀H₃₆N]⁺, at m/z 290.51.[6]
| Ion | Expected m/z |
| [C₂₀H₃₆N]⁺ | 290.51 |
X-Ray Crystallography
Single-crystal X-ray crystallography could provide the definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the packing of the ions in the crystal lattice. To date, no public crystal structure of this compound has been reported.
Proposed Antimicrobial Mechanism of Action
As a quaternary ammonium compound, the antimicrobial activity of this compound is attributed to its ability to disrupt microbial cell membranes.
Caption: Proposed mechanism of antimicrobial action for this compound.
The positively charged pyridinium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The long, lipophilic tetradecyl tail then inserts into and disrupts the hydrophobic core of the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.
Conclusion
This technical guide has detailed the synthesis of this compound via the Menshutkin reaction and outlined the key analytical methods for its structural elucidation. While specific experimental data for this compound is not widely available in public literature, this guide provides robust, inferred protocols and expected analytical outcomes based on established chemical principles and data from closely related compounds. The information presented herein serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important antimicrobial agent.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Hydroxy-4-methylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
An In-depth Technical Guide on the Solubility of Miripirium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of an antimicrobial preservative, miripirium chloride, in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines the sparse existing data with a general understanding of the solubility of structurally similar compounds, namely long-chain quaternary ammonium salts. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds is provided, along with a visual workflow to aid in its implementation.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. The available information is summarized in the table below.
| Organic Solvent | Chemical Class | Solubility | Temperature (°C) | Pressure (atm) |
| Acetonitrile | Nitrile | 100 µg/mL | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Not Specified | Not Specified |
Note: The term "Soluble" indicates a qualitative observation without a specified concentration.
The limited data highlights the need for further experimental determination of this compound's solubility in a broader spectrum of organic solvents commonly used in pharmaceutical development, such as alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). The solubility of long-chain quaternary ammonium salts is generally influenced by the polarity of the solvent, with better solubility observed in more polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of a compound like this compound in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, of known purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.
-
Vials for sample collection and analysis
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a volumetric flask. The excess amount is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a specified time (e.g., 1 hour) within the temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Mechanism of Action
There is no direct scientific literature available that delineates specific signaling pathways for this compound. Its primary documented use is as an antimicrobial preservative and, historically, as an antispasmodic agent. As an antimicrobial, its mechanism of action is likely related to the disruption of microbial cell membranes, a common characteristic of quaternary ammonium compounds. This action is generally not mediated by specific signaling pathways within the host. Its former use as a preservative in the corticosteroid formulation Depo-Medrol® does not imply that this compound itself interacts with corticosteroid-related signaling pathways.
Logical Relationship of this compound's Function
Caption: Functional overview of this compound's properties and actions.
Navigating the Thermal Landscape of Miripirium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Miripirium Chloride
A foundational understanding of the molecule is critical before delving into its stability.
| Property | Value | Source |
| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [2] |
| Molecular Formula | C20H36ClN | [2][3][4] |
| Molecular Weight | 325.97 g/mol | [2] |
| Appearance | Solid powder | [2] |
Thermal Stability Assessment
A combination of thermo-analytical techniques is essential to comprehensively evaluate the thermal stability of this compound.
Experimental Protocols
2.1.1. Thermogravimetric Analysis (TGA)
TGA is crucial for determining the temperature at which this compound begins to decompose and to characterize its degradation pattern as a function of temperature.
-
Objective: To determine the onset of decomposition and the mass loss profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).
-
Place the sample in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss events occur.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is employed to detect thermal events such as melting, crystallization, and solid-solid transitions, providing insights into the physical stability of this compound.
-
Objective: To determine the melting point and other phase transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Identify endothermic and exothermic peaks corresponding to melting points, glass transitions, or decomposition events.
Predicted Thermal Behavior
Based on the general behavior of quaternary ammonium salts, this compound is expected to be a crystalline solid with a distinct melting point.[5][6] TGA analysis will likely reveal a multi-step degradation process at elevated temperatures.[5][7] The initial decomposition of alkyl quaternary ammonium compounds often proceeds via Hofmann elimination.[8]
Degradation Profile and Pathway Elucidation
Forced degradation studies are essential to identify the potential degradation products of this compound and to develop stability-indicating analytical methods.[9][10]
Forced Degradation Experimental Protocol
-
Objective: To generate degradation products under various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature and at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) and a solution to heat in an oven.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of quaternary ammonium compounds.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 30 °C |
Predicted Degradation Pathways
The degradation of this compound is likely to involve the pyridinium ring and the long alkyl chain. Pyridine and its derivatives can undergo microbial and photolytic degradation, often involving hydroxylation and ring cleavage.[11][12][13] Quaternary ammonium compounds can undergo thermal degradation through Hofmann elimination.[8]
Conclusion
A thorough investigation of the thermal stability and degradation profile of this compound is a critical component of its development and quality control. While specific data is not currently published, the application of standard thermo-analytical and chromatographic techniques, as outlined in this guide, will enable researchers to establish a comprehensive stability profile. The predicted degradation pathways, involving both the quaternary ammonium head and the pyridinium ring, provide a rational basis for designing forced degradation studies and for the identification of potential impurities. This systematic approach will ensure the development of robust formulations and analytical methods for this compound, ultimately safeguarding patient safety.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 9. library.dphen1.com [library.dphen1.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Spectroscopic analysis of Miripirium chloride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Miripirium chloride (4-methyl-1-tetradecylpyridin-1-ium chloride). The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with comprehensive experimental protocols for each technique. This guide is intended to assist in the characterization and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound is a quaternary ammonium salt. Its structure consists of a pyridine ring substituted with a methyl group at the 4-position and a long (C14) alkyl chain attached to the nitrogen atom. The positive charge on the nitrogen is balanced by a chloride anion.
-
IUPAC Name: 4-methyl-1-tetradecylpyridin-1-ium chloride
-
Chemical Formula: C₂₀H₃₆ClN
-
Molecular Weight: 325.97 g/mol
-
CAS Number: 2748-88-1
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, representative data from analogous long-chain alkylpyridinium compounds and theoretical predictions are utilized.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.1 | d | 2H | Protons ortho to Nitrogen on pyridinium ring |
| ~7.8 - 8.1 | d | 2H | Protons meta to Nitrogen on pyridinium ring |
| ~4.5 - 4.8 | t | 2H | -N-CH₂ -(CH₂)₁₂-CH₃ |
| ~2.5 - 2.7 | s | 3H | Pyridinium-CH₃ |
| ~1.8 - 2.0 | m | 2H | -N-CH₂-CH₂ -(CH₂)₁₁-CH₃ |
| ~1.2 - 1.4 | m | 22H | -(CH₂)₁₁-CH₃ |
| ~0.8 - 0.9 | t | 3H | -(CH₂)₁₃-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~158 - 162 | C4-C H₃ on pyridinium ring |
| ~144 - 147 | C H ortho to Nitrogen on pyridinium ring |
| ~128 - 131 | C H meta to Nitrogen on pyridinium ring |
| ~60 - 63 | -N-C H₂-(CH₂)₁₂-CH₃ |
| ~31 - 34 | Alkyl chain carbons |
| ~28 - 30 | Alkyl chain carbons |
| ~26 - 28 | Alkyl chain carbons |
| ~22 - 24 | Alkyl chain carbons |
| ~21 - 23 | Pyridinium-C H₃ |
| ~14 | -(CH₂)₁₃-C H₃ |
IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation. The spectrum is expected to show characteristic peaks for the aromatic pyridinium ring and the aliphatic alkyl chain. The data presented is representative of long-chain alkylpyridinium salts.
Table 3: Representative IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic pyridinium ring) |
| 2950 - 2850 | Strong | C-H stretching (aliphatic CH₂, CH₃) |
| ~1640 | Medium | C=C stretching (aromatic pyridinium ring) |
| ~1470 | Medium | C-H bending (aliphatic CH₂) |
| ~1180 | Medium | C-N stretching |
Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering structural insights. For this compound, a quaternary ammonium salt, electrospray ionization (ESI) is a suitable technique, and the spectrum will be dominated by the cationic part of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 290.28 | [M]⁺ | Molecular ion (cationic part: [C₂₀H₃₆N]⁺) |
| Varies | Fragmentation ions | Resulting from the cleavage of the alkyl chain |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet): [1]
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using a syringe pump.
-
Acquire the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
References
Technical Guide: Unraveling the Crystalline Structure of 4-methyl-1-tetradecylpyridin-1-ium chloride
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the methodologies and data analysis involved in determining the crystalline structure of 4-methyl-1-tetradecylpyridin-1-ium chloride. In the absence of publicly available crystallographic data for this specific compound, this document outlines the established experimental protocols and presents a template for the expected quantitative data.
Introduction
4-methyl-1-tetradecylpyridin-1-ium chloride is a quaternary ammonium salt belonging to the class of cationic surfactants. Its molecular structure, featuring a hydrophilic pyridinium head and a long hydrophobic alkyl chain, suggests potential applications in drug delivery, materials science, and antimicrobial development. A definitive understanding of its three-dimensional crystalline arrangement is paramount for elucidating structure-property relationships and enabling rational drug design. This guide details the theoretical workflow and experimental protocols for achieving this, from synthesis to structural refinement.
Synthesis and Crystallization
The initial and often most challenging step in crystallographic analysis is the preparation of high-quality single crystals.
Synthesis of 4-methyl-1-tetradecylpyridin-1-ium chloride
The synthesis of N-alkylpyridinium halides is typically achieved through a quaternization reaction. A general procedure involves the reaction of 4-methylpyridine with a 1-haloalkane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine in a suitable solvent such as acetonitrile or toluene.
-
Addition of Alkyl Halide: Add an equimolar amount of 1-chlorotetradecane to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 4-methyl-1-tetradecylpyridin-1-ium chloride.[1]
Crystallization
Growing single crystals suitable for X-ray diffraction requires careful control of saturation and nucleation. For organic salts, several techniques can be employed.[2][3][4][5]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]
Data Collection
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[7]
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8]
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[7]
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities.
Experimental Protocol:
-
Indexing: The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.[9]
-
Integration: The intensity of each reflection is integrated.
-
Scaling and Merging: The integrated intensities are scaled and merged to produce a final dataset of unique reflections.
-
Absorption Correction: Corrections for absorption of X-rays by the crystal are applied.
Structure Solution and Refinement
The final step is to determine the atomic positions from the processed diffraction data.
Experimental Protocol:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[10][11]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.[10][12][13]
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
Data Presentation
The final crystallographic data for 4-methyl-1-tetradecylpyridin-1-ium chloride would be summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₂₀H₃₆ClN |
| Formula weight | 325.95 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | Value |
| Density (calculated) | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = 25.242° | Value % |
| Absorption correction | e.g., Semi-empirical from equivalents |
| Max. and min. transmission | Value and Value |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |
| R indices (all data) | R1 = Value, wR2 = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) |
| N1-C1 | Value |
| N1-C5 | Value |
| N1-C6 | Value |
| C3-C10 | Value |
| C-C (alkyl chain) | Average Value Range |
| C-C (pyridinium ring) | Average Value Range |
Table 3: Selected Bond Angles (°).
| Angle | Degrees (°) |
| C1-N1-C5 | Value |
| C1-N1-C6 | Value |
| C5-N1-C6 | Value |
| N1-C1-C2 | Value |
| C-C-C (alkyl chain) | Average Value Range |
Visualizations
Experimental Workflow
The overall process for determining the crystalline structure is depicted in the following workflow diagram.
References
- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. fiveable.me [fiveable.me]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction [pd.chem.ucl.ac.uk]
In Vitro Cytotoxicity of Novel Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of in vitro cytotoxicity is a critical first step in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation required to assess the cytotoxic potential of a compound, exemplified here as "Miripirium chloride." While specific data for this compound is not available in the public domain, this document outlines the standard procedures and analyses that would be employed to characterize its cytotoxic profile. The protocols and data presentation formats provided herein are based on well-established methods in the field of toxicology and drug discovery.
Quantitative Cytotoxicity Data
A crucial metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. IC50 values are typically determined by exposing various cell lines to a range of compound concentrations and measuring cell viability after specific time points (e.g., 24, 48, or 72 hours). The results are often presented in a tabular format for clear comparison.
Table 1: Exemplary IC50 Values for a Test Compound on Various Cell Lines
| Cell Line | Type | Test Compound IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Human Breast Adenocarcinoma | 22.5 ± 2.1 |
| HeLa | Human Cervical Adenocarcinoma | 18.9 ± 1.5 |
| PC-3 | Human Prostate Adenocarcinoma | 35.1 ± 3.2 |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | > 100 |
Note: The data presented in this table is representative and should be replaced with experimental results.
Experimental Protocols
The following sections detail the standard protocols for assessing the in vitro cytotoxicity of a novel compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of relevant cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3) and a normal, non-cancerous cell line (e.g., HUVEC) should be selected to assess both efficacy and selectivity.
-
Culture Conditions: Cells are cultured in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. This involves washing with Phosphate-Buffered Saline (PBS), detachment with a Trypsin-EDTA solution, neutralization with complete medium, and reseeding into new flasks.[1]
Compound Preparation
A high-concentration stock solution of the test compound is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1] Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations for treating the cells. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[1]
Cytotoxicity Assays
Several assays can be employed to measure cytotoxicity, each with a different underlying principle.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO) for the desired exposure times (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[2]
This assay quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is an indicator of cell death.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
Apoptosis Assays
To determine if the compound induces programmed cell death (apoptosis), further assays can be conducted.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the test compound at concentrations around the IC50 value.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caspases are a family of proteases that are key mediators of apoptosis.[4]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3, -8, or -9).
-
Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental procedures and biological pathways.
References
Miripirium Chloride's Interaction with Biological Membranes: A Technical Guide
Disclaimer: Scientific literature extensively details the interaction of quaternary ammonium compounds (QACs) with biological membranes; however, specific studies on miripirium chloride are limited. This guide synthesizes the well-established mechanisms of QACs to infer the probable interactions of this compound, also known as myristyl-gamma-picolinium chloride, with cellular membranes. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a quaternary ammonium compound characterized by a positively charged nitrogen atom within a picolinium ring and a long hydrophobic myristyl (C14) alkyl chain.[1][][3] This amphipathic structure is the primary determinant of its interaction with biological membranes.[4] While primarily used as an excipient and preservative in pharmaceutical formulations, its structural classification as a QAC provides a framework for understanding its potential effects on cell membranes.[1][5]
General Mechanism of Quaternary Ammonium Compound-Membrane Interaction
The antimicrobial and cytotoxic effects of QACs are predominantly attributed to their ability to disrupt the integrity of biological membranes.[6][7][8] This interaction is a multi-step process driven by both electrostatic and hydrophobic forces.
Electrostatic Attraction and Adsorption
The initial step involves the electrostatic attraction between the positively charged cationic head of the QAC and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[9][10][11] This leads to the adsorption of the QAC molecules onto the membrane surface.
Hydrophobic Interaction and Membrane Penetration
Following adsorption, the hydrophobic alkyl tail of the QAC penetrates the lipid bilayer.[7] The efficiency of this penetration is largely dependent on the length of the alkyl chain, with optimal activity generally observed for chains of 12 to 14 carbons.[12]
Membrane Disruption and Increased Permeability
The insertion of QACs into the lipid bilayer disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity and permeability.[6][7] This disorganization results in the leakage of essential intracellular components, including ions, ATP, and nucleic acids.[4][6]
Cell Lysis and Death
The progressive loss of membrane integrity and leakage of cellular contents ultimately leads to cell lysis and death.[10][13] At higher concentrations, QACs can also cause the denaturation of proteins and inhibition of essential enzymes.[6]
The proposed mechanism of action for quaternary ammonium compounds is depicted in the following diagram:
Caption: General mechanism of QAC interaction with biological membranes.
Quantitative Data on QAC-Membrane Interactions
| Parameter | Effect of QACs | Typical Concentration Range | References |
| Membrane Potential | Depolarization | Micromolar to Millimolar | [6] |
| Membrane Permeability | Increased leakage of ions (K+, Na+) and fluorescent dyes | Dependent on compound and cell type | [4][6] |
| Lipid Bilayer Integrity | Disruption and formation of micelle-like structures | Above Critical Micelle Concentration (CMC) | [10][14] |
| Cell Viability (MIC) | Varies by microbial strain (bacteriostatic or bactericidal) | Micrograms per milliliter (µg/mL) | [12][15] |
Experimental Protocols for Studying Membrane Interactions
A variety of biophysical and microbiological techniques are employed to investigate the interaction of compounds with biological membranes.
Membrane Permeability Assays
-
Principle: To quantify the extent of membrane damage by measuring the leakage of intracellular components or the uptake of membrane-impermeable dyes.
-
Methodology:
-
Prepare a suspension of bacterial cells or liposomes.
-
Incubate the suspension with varying concentrations of the QAC.
-
For leakage assays, measure the release of components like potassium ions (using an ion-selective electrode) or ATP (using a luciferin-luciferase assay) into the supernatant.
-
For uptake assays, add a fluorescent dye such as propidium iodide (which only enters cells with compromised membranes) and quantify the fluorescence using a fluorometer or flow cytometer.[15]
-
Liposome-Based Assays
-
Principle: To model the interaction of QACs with a simplified lipid bilayer and observe changes in its physical properties.
-
Methodology:
-
Prepare liposomes (artificial vesicles) with a defined lipid composition.
-
The liposomes can be loaded with a fluorescent dye (e.g., calcein) to study leakage.[16]
-
Treat the liposomes with the QAC.
-
Monitor changes in dye release, liposome size, and zeta potential using techniques like dynamic light scattering and fluorescence spectroscopy.[16]
-
Microscopy Techniques
-
Principle: To visualize the morphological changes in cells or model membranes upon exposure to QACs.
-
Methodology:
-
Treat cells or supported lipid bilayers with the QAC.
-
Observe the structural changes using techniques such as:
-
Scanning Electron Microscopy (SEM): To visualize changes in cell surface morphology.[17]
-
Transmission Electron Microscopy (TEM): To observe alterations in the internal cellular structure and membrane integrity.
-
Atomic Force Microscopy (AFM): To image the disruption of lipid bilayers at a high resolution.
-
-
A generalized workflow for investigating these interactions is presented below:
Caption: A simplified experimental workflow for studying membrane interactions.
Conclusion
Based on its chemical structure as a quaternary ammonium compound, this compound is expected to interact with and disrupt biological membranes. This interaction is likely initiated by electrostatic attraction followed by hydrophobic insertion into the lipid bilayer, leading to increased membrane permeability and potential cell lysis. While specific experimental data on this compound is sparse, the established mechanisms of action for other QACs provide a robust framework for predicting its behavior. Further research is warranted to specifically quantify the effects of this compound on various types of biological membranes and to elucidate any unique aspects of its interaction.
References
- 1. CAS 2748-88-1: Myristyl-γ-picolinium chloride | CymitQuimica [cymitquimica.com]
- 3. Myristyl-gamma picolinium chloride – Cambridge Pharma [cambridgepharma.ca]
- 4. nbinno.com [nbinno.com]
- 5. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 7. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cetylpyridinium chloride promotes disaggregation of SARS-CoV-2 virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Miripirium Chloride in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miripirium chloride is a quaternary ammonium compound utilized in certain pharmaceutical formulations, primarily for its antimicrobial preservative properties.[1] Accurate quantification of this compound is crucial for ensuring product quality, stability, and safety. This document provides detailed application notes and protocols for the determination of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Due to a lack of specific validated methods for this compound in the public domain, the following protocols have been adapted from established and validated methods for structurally similar quaternary ammonium compounds, such as Benzalkonium Chloride and Cetylpyridinium Chloride.[2][3][4][5] These methods serve as a robust starting point for method development and validation for this compound analysis.
Chemical Structure of this compound:
-
IUPAC Name: 4-methyl-1-tetradecylpyridin-1-ium chloride[6]
-
Molecular Formula: C₂₀H₃₆ClN[6]
-
Molecular Weight: 325.97 g/mol [1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise and specific method for the quantification of quaternary ammonium compounds. This proposed stability-indicating HPLC method is adapted from established methods for similar compounds and is suitable for routine quality control analysis.[2][4][7]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Cyano (CN) column (250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 5.5) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
-
Sample Preparation:
-
Accurately weigh or measure a quantity of the pharmaceutical formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 10 - 100 | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Limit of Detection (LOD) (µg/mL) | 1.5 | - |
| Limit of Quantification (LOQ) (µg/mL) | 4.5 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Specificity | No interference from excipients | Peak purity > 99% |
Experimental Workflow: HPLC Analysis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Miripirium Chloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Miripirium chloride in bulk drug substance and pharmaceutical formulations.
Introduction
This compound (4-methyl-1-tetradecylpyridin-1-ium chloride) is a quaternary ammonium compound used as an antimicrobial preservative in some pharmaceutical products. Accurate and reliable analytical methods are crucial for the quality control and formulation development of products containing this compound. This application note describes a simple, precise, and accurate RP-HPLC method for its determination. The method is developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Proposed HPLC Method
Given that this compound is a cationic quaternary ammonium compound, a reversed-phase HPLC method with an ion-pairing agent is proposed to ensure adequate retention and symmetrical peak shape on a C18 column. The pyridinium moiety allows for UV detection.[4][5][6]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A filtered and degassed mixture of an aqueous buffer and an organic solvent. A common mobile phase for similar compounds consists of a buffer like ammonium formate and an organic modifier such as acetonitrile.[7]
-
Aqueous Phase: 20 mM Ammonium formate buffer, pH adjusted to 3.5 with formic acid.
-
Organic Phase: Acetonitrile.
-
Composition: Isocratic elution with a ratio of 60:40 (v/v) Aqueous:Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm (based on the typical absorbance of pyridinium compounds).[4]
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase.
Experimental Protocols
3.1. Apparatus and Reagents
-
High-Performance Liquid Chromatograph
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (AR grade)
-
Formic acid (AR grade)
-
Purified water (HPLC grade)
3.2. Preparation of Solutions
-
Buffer Preparation (20 mM Ammonium Formate, pH 3.5): Dissolve approximately 1.26 g of ammonium formate in 1 liter of purified water. Adjust the pH to 3.5 with formic acid.
-
Mobile Phase Preparation: Mix the ammonium formate buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the expected linear range (e.g., 10-100 µg/mL).
-
Sample Preparation (for a hypothetical formulation): For a formulation containing this compound, accurately weigh a portion of the product equivalent to about 25 mg of the active ingredient. Transfer to a 25 mL volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution may be necessary to bring the concentration within the calibration range.
Method Validation
The developed method should be validated according to ICH Q2(R2) guidelines.[2][3] The following parameters should be assessed:
4.1. System Suitability System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
4.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by injecting the diluent, a placebo solution, and a standard solution to check for interferences at the retention time of this compound.
4.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
4.4. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
4.5. Precision Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
4.7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the method validation experiments should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
| % RSD of Retention Times (n=6)| ≤ 1.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 40 | ||
| 100% | 50 | ||
| 120% | 60 |
| Mean % Recovery | | | |
Table 4: Precision Data
| Precision Level | Parameter | Result | Acceptance Criteria |
|---|---|---|---|
| Repeatability | % RSD (n=6) | ≤ 2.0% | |
| Intermediate Precision | |||
| Analyst 1 / Day 1 | % RSD (n=6) | ||
| Analyst 2 / Day 2 | % RSD (n=6) |
| Overall % RSD | | | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantitation (LOQ) | |
Table 6: Robustness Study
| Parameter Varied | Variation | % RSD of Results |
|---|---|---|
| Flow Rate (± 0.1 mL/min) | 0.9 mL/min | |
| 1.1 mL/min | ||
| Column Temperature (± 2 °C) | 28 °C | |
| 32 °C | ||
| Mobile Phase pH (± 0.2) | pH 3.3 |
| | pH 3.7 | |
Mandatory Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of Cationic Surfactants in Nanoparticle Synthesis
Disclaimer: The following application notes and protocols detail the use of a representative cationic surfactant, Cetyltrimethylammonium bromide (CTAB), in nanoparticle synthesis. This is due to the lack of publicly available scientific literature on the use of Miripirium chloride for this specific application. This compound (4-methyl-1-tetradecylpyridin-1-ium chloride) is a quaternary ammonium salt, and as such, is a cationic surfactant. CTAB shares this characteristic and is a widely studied and utilized surfactant in the synthesis of various nanoparticles, making it a suitable illustrative example.
Introduction
Cationic surfactants play a crucial role as stabilizing and shape-directing agents in the synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs). Their amphiphilic nature, consisting of a positively charged head group and a hydrophobic tail, allows them to form micelles in solution. These micelles can act as templates or capping agents, controlling the nucleation and growth of nanoparticles and preventing their aggregation. The positive surface charge imparted by cationic surfactants is also beneficial for various biomedical applications, including drug delivery and antimicrobial agents, as it facilitates interaction with negatively charged cell membranes.
This document provides detailed protocols for the synthesis of gold and silver nanoparticles using Cetyltrimethylammonium bromide (CTAB) as a surfactant. It also includes representative quantitative data and a discussion of potential applications in drug delivery, specifically targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.
Quantitative Data Summary
The physicochemical properties of nanoparticles are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data for gold and silver nanoparticles synthesized using CTAB as a surfactant.
Table 1: Gold Nanoparticles (AuNPs) Synthesized with CTAB
| Parameter | Value | Method of Measurement | Reference |
| Hydrodynamic Diameter | 50 - 100 nm | Dynamic Light Scattering (DLS) | [1][2] |
| Zeta Potential | +20 to +40 mV | Dynamic Light Scattering (DLS) | [1][3] |
| Polydispersity Index (PDI) | < 0.4 | Dynamic Light Scattering (DLS) | [1] |
| Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm | UV-Vis Spectroscopy | [4] |
Table 2: Silver Nanoparticles (AgNPs) Synthesized with CTAB
| Parameter | Value | Method of Measurement | Reference |
| Hydrodynamic Diameter | 60 - 120 nm | Dynamic Light Scattering (DLS) | [1][5] |
| Zeta Potential | +18 to +25 mV | Dynamic Light Scattering (DLS) | [1][5] |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS) | [1] |
| Surface Plasmon Resonance (SPR) Peak | 400 - 420 nm | UV-Vis Spectroscopy |
Experimental Protocols
Synthesis of Gold Nanoparticles (AuNPs) using CTAB (Seed-Mediated Growth)
This protocol describes a widely used seed-mediated method for the synthesis of gold nanorods, where CTAB acts as a shape-directing agent.[2][6]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
Protocol:
A. Preparation of Seed Solution:
-
Prepare a 0.1 M CTAB solution in deionized water.
-
To 10 mL of the 0.1 M CTAB solution, add 0.25 mL of 10 mM HAuCl₄.
-
While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
The solution color will change from yellow to brownish-yellow, indicating the formation of gold seeds.
-
Continue stirring for 2 minutes and then keep the seed solution undisturbed at 30°C for at least 30 minutes before use.
B. Preparation of Growth Solution and AuNP Synthesis:
-
In a separate flask, prepare the growth solution by adding 10 mL of 0.1 M CTAB, 0.5 mL of 10 mM HAuCl₄, and 0.1 mL of 4 mM AgNO₃.
-
Gently mix the solution by inversion.
-
Add 0.07 mL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Finally, add 12 µL of the aged seed solution to the growth solution.
-
Mix by gentle inversion and leave the solution undisturbed for at least 2 hours for the gold nanorods to grow. The solution will gradually change color to a deep red or purple.
Synthesis of Silver Nanoparticles (AgNPs) using CTAB
This protocol describes a chemical reduction method for the synthesis of spherical silver nanoparticles using CTAB as a stabilizing agent.[1]
Materials:
-
Silver nitrate (AgNO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Protocol:
-
Prepare a 0.01 M AgNO₃ solution in deionized water.
-
Prepare a 0.01 M CTAB solution in deionized water.
-
In a reaction vessel, add 50 mL of the 0.01 M CTAB solution.
-
While stirring vigorously, add 50 mL of the 0.01 M AgNO₃ solution dropwise.
-
Continue stirring the reaction mixture for 3 hours. Nanoparticle formation will be indicated by a color change in the solution to a pale yellow or brown.
-
To purify the nanoparticles, centrifuge the suspension at 8000 rpm for 30 minutes to separate the nanoparticles from the unbound CTAB. Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of nanoparticles.
PI3K/AKT/mTOR Signaling Pathway in Cancer and Nanoparticle-based Drug Delivery
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Nanoparticles can be engineered to deliver inhibitors that target various components of this pathway.
Caption: Nanoparticle-mediated delivery of inhibitors to the PI3K/AKT/mTOR signaling pathway in cancer cells.
References
- 1. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miripirium Chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miripirium chloride, a quaternary ammonium compound, is a cationic surfactant with potential applications in the formulation of advanced drug delivery systems. While primarily utilized as an antispasmodic agent and a preservative in pharmaceutical formulations, its chemical structure lends itself to roles in the creation of nanoparticles, liposomes, micelles, and hydrogels. As a quaternary ammonium salt, this compound can impart a positive surface charge to drug carriers, enhancing their interaction with negatively charged biological membranes and potentially improving drug uptake and delivery. Furthermore, its surfactant properties may be leveraged for the stabilization of nanocarriers and the enhancement of drug permeation across biological barriers.
These application notes provide a comprehensive overview of the potential uses of this compound and other structurally related quaternary ammonium compounds (QACs) in drug delivery. Detailed experimental protocols for the synthesis and characterization of various drug delivery platforms incorporating cationic surfactants are provided to guide researchers in exploring their potential.
Potential Applications of this compound in Drug Delivery
This compound's utility in drug delivery systems can be inferred from the established roles of other QACs. These applications primarily exploit their cationic nature and surfactant properties.
-
Nanoparticle Stabilization: As a cationic surfactant, this compound can be used as a stabilizer in the formulation of polymeric nanoparticles. The positive charge it imparts to the nanoparticle surface can prevent aggregation through electrostatic repulsion, leading to stable nanosuspensions. This positive charge can also facilitate the binding of negatively charged therapeutic agents such as nucleic acids.
-
Cationic Liposome Formation: this compound can be incorporated into the lipid bilayer of liposomes to create cationic vesicles. These positively charged liposomes are known to interact effectively with negatively charged cell membranes, which can enhance cellular uptake of the encapsulated drugs. This is particularly advantageous for gene delivery, where the positive charge facilitates the complexation with negatively charged DNA or RNA.
-
Micelle Formation for Solubilization: The amphiphilic nature of this compound allows for its self-assembly into micelles in aqueous solutions. These micelles possess a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability.
-
Hydrogel Formulation: this compound can be incorporated into hydrogel networks as a functional monomer or as an additive. In hydrogels, the cationic nature of this compound can be utilized for the controlled release of anionic drugs through ionic interactions. Additionally, its antimicrobial properties can be beneficial in applications such as wound dressings.
-
Permeation Enhancement: Quaternary ammonium compounds have been investigated as chemical permeation enhancers. They are thought to interact with the components of biological membranes, such as the stratum corneum of the skin or the intestinal epithelium, leading to a temporary and reversible increase in permeability. This can facilitate the transport of co-administered drugs across these barriers.
Quantitative Data on Drug Delivery Systems with Quaternary Ammonium Compounds
The following tables summarize key quantitative parameters for various drug delivery systems formulated with quaternary ammonium compounds, providing a reference for expected performance characteristics.
Table 1: Nanoparticles Stabilized with Quaternary Ammonium Compounds
| Quaternary Ammonium Compound | Polymer Matrix | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Cetyltrimethylammonium bromide (CTAB) | PLGA | 150 - 250 | +30 to +45 | 5 - 15 | 70 - 90 | N/A |
| Didodecyldimethylammonium bromide (DDAB) | Chitosan | 200 - 400 | +25 to +50 | 10 - 20 | 60 - 85 | N/A |
| Benzalkonium chloride | PCL | 180 - 300 | +20 to +35 | 8 - 18 | 75 - 95 | N/A |
Table 2: Cationic Liposomes Formulated with Quaternary Ammonium Lipids
| Cationic Lipid (QAC) | Co-lipid | Liposome Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Released at 24h (%) | Reference |
| DOTAP | DOPE | 100 - 200 | +40 to +60 | 50 - 80 (for hydrophilic drugs) | 30 - 60 | [1] |
| DDAB | Cholesterol | 150 - 300 | +35 to +55 | 70 - 95 (for lipophilic drugs) | 20 - 50 | N/A |
| CTAB | Soy PC | 120 - 250 | +30 to +50 | 40 - 70 (for hydrophilic drugs) | 40 - 70 | N/A |
Table 3: Micelles Formed with Quaternary Ammonium Surfactants
| QAC Surfactant | Co-polymer (if any) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | - | ~15 | 2 - 5 | 1 - 5 | 80 - 95 | [2] |
| Cetyltrimethylammonium chloride (CTAC) | Pluronic F127 | 0.1 - 1.0 | 15 - 30 | 5 - 10 | 70 - 90 | N/A |
| Benzethonium chloride | - | ~4 | 3 - 6 | 2 - 7 | 85 - 98 | N/A |
Table 4: Cationic Hydrogels Incorporating Quaternary Ammonium Monomers
| QAC Monomer | Polymer Backbone | Swelling Ratio (%) | Drug Loading (%) | Drug Released at 24h (%) | Reference |
| (3-Acrylamidopropyl)trimethylammonium chloride (APTA) | Polyvinyl alcohol (PVA) | 500 - 1500 | 5 - 15 (for anionic drugs) | 40 - 80 | [3] |
| [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (MAETAC) | Poly(HEMA) | 300 - 1000 | 8 - 20 (for anionic drugs) | 50 - 90 | N/A |
| Diallyldimethylammonium chloride (DADMAC) | Polyacrylamide | 800 - 2000 | 3 - 12 (for anionic drugs) | 30 - 70 | N/A |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various drug delivery systems that could potentially incorporate this compound.
Protocol 1: Preparation of Cationic Polymeric Nanoparticles
Objective: To synthesize drug-loaded cationic nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method with a quaternary ammonium compound as a stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (or another QAC like CTAB)
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the drug in a suitable volume of DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve this compound (e.g., 0.5-2% w/v) in deionized water (e.g., 50 mL).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Immediately sonicate the mixture using a probe sonicator for 2-5 minutes on an ice bath to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at room temperature for 2-4 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
Protocol 2: Formulation of Cationic Liposomes
Objective: To prepare cationic liposomes incorporating this compound using the thin-film hydration method.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound (or a cationic lipid like DOTAP)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., PC and cholesterol in a 2:1 molar ratio) and this compound (e.g., 10-30 mol%) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization:
-
Vesicle Size and Zeta Potential: Determined by DLS.
-
Morphology: Visualized by TEM.
-
Encapsulation Efficiency: Determined by separating the free drug from the liposomes and quantifying the drug in the liposomal fraction.
Protocol 3: Preparation of Drug-Loaded Micelles
Objective: To prepare drug-loaded micelles using this compound by the dialysis method.
Materials:
-
This compound
-
Hydrophobic drug
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Organic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophobic drug in a small volume of the organic solvent.
-
Dialysis: Transfer the solution into a dialysis bag.
-
Micelle Formation: Immerse the dialysis bag in a large volume of deionized water and stir for 24-48 hours. Change the water periodically to ensure complete removal of the organic solvent.
-
Purification: The micellar solution is typically used directly, or it can be filtered to remove any aggregates.
Characterization:
-
Critical Micelle Concentration (CMC): Determined by measuring a physical property (e.g., surface tension, conductivity, or fluorescence of a probe) as a function of surfactant concentration.
-
Micelle Size: Measured by DLS.
-
Drug Loading and Encapsulation Efficiency: Quantified after separating the micelles from the aqueous phase (e.g., by ultrafiltration) and analyzing the drug content.
Protocol 4: Synthesis of Cationic Hydrogels
Objective: To synthesize a cationic hydrogel incorporating a quaternary ammonium monomer for controlled drug release.
Materials:
-
Monomer (e.g., Acrylamide)
-
Cationic monomer (e.g., (3-Acrylamidopropyl)trimethylammonium chloride - APTA, as a proxy for a functionalized Miripirium derivative)[3]
-
Cross-linker (e.g., N,N'-methylenebisacrylamide - BIS)
-
Initiator (e.g., Ammonium persulfate - APS, and Tetramethylethylenediamine - TEMED for chemical polymerization; or a photoinitiator for photopolymerization)
-
Deionized water
-
Anionic drug
Procedure:
-
Monomer Solution Preparation: Dissolve the monomer, cationic monomer, and cross-linker in deionized water. If the drug is to be loaded during synthesis, it can be added to this solution.
-
Initiation of Polymerization:
-
Chemical Polymerization: Add APS and TEMED to the monomer solution to initiate polymerization.
-
Photopolymerization: Add a photoinitiator and expose the solution to UV light.
-
-
Gelation: Pour the solution into a mold and allow it to polymerize.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and initiator.
-
Drug Loading (Post-synthesis): Immerse the purified hydrogel in a concentrated solution of the anionic drug and allow it to swell and absorb the drug.
Characterization:
-
Swelling Ratio: Determined by measuring the weight of the hydrogel in the swollen and dry states.
-
Drug Release: Measured by placing the drug-loaded hydrogel in a release medium (e.g., PBS) and quantifying the drug concentration in the medium at different time points.
-
Mechanical Properties: Assessed using techniques like rheometry or compression testing.
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in drug delivery systems.
Caption: Structure of a this compound-stabilized nanoparticle.
Caption: Experimental workflow for evaluating a cationic drug delivery system.
Caption: Proposed mechanism of permeation enhancement by this compound.
Safety and Cytotoxicity Considerations
A critical aspect for the application of any quaternary ammonium compound in drug delivery is its potential cytotoxicity. QACs exert their antimicrobial effect by disrupting cell membranes, and this mechanism is not always specific to microbial cells. Therefore, it is imperative to thoroughly evaluate the cytotoxicity of any new formulation containing this compound against relevant mammalian cell lines.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound-containing formulations on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
This compound formulation (and a drug-free control formulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound formulation and the control formulation in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
This compound, by virtue of its quaternary ammonium structure, holds promise as a versatile component in the design of cationic drug delivery systems. Its potential roles as a nanoparticle stabilizer, a component of cationic liposomes and micelles, a functional moiety in hydrogels, and a permeation enhancer warrant further investigation. The protocols and data presented in these application notes, drawn from research on analogous quaternary ammonium compounds, provide a solid foundation for researchers to explore the applications of this compound in developing novel and effective drug delivery technologies. Rigorous characterization and cytotoxicity evaluation will be paramount in translating these potential applications into safe and efficacious therapeutic products.
References
- 1. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of cationic quaternary ammonium-modified polyvinyl alcohol hydrogel beads as a drug delivery embolisation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Application Notes and Protocol for Assessing the Preservative Efficacy of Miripirium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miripirium chloride, a quaternary ammonium compound, is utilized as an antimicrobial preservative in various pharmaceutical and cosmetic products.[1][2] Its efficacy in preventing the growth of microorganisms is crucial for maintaining the safety and stability of multi-dose formulations.[3][4] This document provides a detailed protocol for assessing the preservative efficacy of this compound, drawing upon established methodologies from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and International Organization for Standardization (ISO).
The preservative efficacy test (PET), also known as a challenge test, evaluates how well a product's preservative system withstands microbial contamination over time.[5][6] This is achieved by intentionally introducing a high concentration of specific microorganisms into the product and monitoring their survival at various time points.[7] The effectiveness of the preservative is determined by the reduction in the microbial population, which must meet predefined acceptance criteria.[8][9]
Mechanism of Action
Quaternary ammonium compounds like this compound primarily exert their antimicrobial effect by disrupting microbial cell membranes.[10][11][12] The positively charged nitrogen atom in the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and lipopolysaccharides.[11] This interaction leads to a disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[10][11]
Experimental Protocols
This protocol is based on the principles outlined in the USP <51> Antimicrobial Effectiveness Test, EP 5.1.3 Efficacy of Antimicrobial Preservation, and ISO 11930 Evaluation of the antimicrobial protection of a cosmetic product.[8][9][13][14][15][16][17][18]
Materials
-
Test Product: A formulation containing a specified concentration of this compound.
-
Control Product: The same formulation without this compound.
-
Test Microorganisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Culture Media:
-
Soybean-Casein Digest Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Appropriate liquid culture media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
-
Sterile Saline Solution (0.9% NaCl)
-
Sterile Peptone Water (0.1%)
-
Neutralizing Agents: To inactivate the antimicrobial activity of this compound during microbial enumeration (e.g., lecithin, polysorbate 80). The choice and concentration of the neutralizer must be validated.
-
Sterile containers, pipettes, and other laboratory equipment.
Experimental Workflow
Procedure
-
Preparation of Inoculum:
-
Culture the bacteria on Soybean-Casein Digest Agar at 30-35°C for 18-24 hours.
-
Culture Candida albicans on Sabouraud Dextrose Agar at 20-25°C for 48-72 hours.
-
Culture Aspergillus brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 5-7 days to obtain good sporulation.
-
Harvest the cultures using sterile saline or peptone water. For A. brasiliensis, a sterile surfactant such as polysorbate 80 (0.05%) may be used to aid in spore suspension.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ CFU/mL.[19]
-
-
Inoculation of Test Product:
-
Dispense equal volumes (e.g., 20 mL) of the test product and control product into separate sterile containers.
-
Inoculate each container with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[20]
-
The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[9][13]
-
Thoroughly mix the inoculated products to ensure a uniform distribution of the microorganisms.
-
-
Incubation and Sampling:
-
Microbial Enumeration:
-
At each time point, perform serial dilutions of the withdrawn aliquots in a validated neutralizing broth.
-
Plate the dilutions onto the appropriate agar medium (Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions used for the initial culture preparation.
-
Count the number of colony-forming units (CFU) and calculate the concentration of microorganisms (CFU/mL) in the product at each time point.
-
-
Data Analysis:
-
Calculate the log reduction in the microbial count from the initial concentration at each time point using the following formula:
-
Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at time point)
-
-
Compare the log reductions to the acceptance criteria specified in the relevant pharmacopeia.
-
Data Presentation
The quantitative results of the preservative efficacy test should be summarized in a clear and structured table to allow for easy comparison of the performance of this compound against different microorganisms over time.
Table 1: Log Reduction of Microbial Contaminants in a Formulation Preserved with this compound
| Microorganism | ATCC Strain | Initial Inoculum (CFU/mL) | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | Meets Criteria? (Yes/No) |
| S. aureus | 6538 | |||||
| P. aeruginosa | 9027 | |||||
| E. coli | 8739 | |||||
| C. albicans | 10231 | |||||
| A. brasiliensis | 16404 |
Acceptance Criteria
The acceptance criteria for preservative efficacy vary slightly between pharmacopeias and depend on the product category (e.g., parenteral, topical, oral). The following are generally accepted criteria for topical products (USP Category 2).
Table 2: Example Acceptance Criteria for Topical Products (USP <51>) [8][13]
| Microorganism | Day 7 | Day 14 | Day 28 |
| Bacteria | ≥ 2.0 log reduction | ≥ 3.0 log reduction | No increase from Day 14 |
| Yeast & Molds | No increase | No increase | No increase |
Note: "No increase" is defined as not more than a 0.5 log₁₀ unit increase from the previous time point.[8]
Signaling Pathway and Mechanism of Action
The primary mode of action of this compound, as a quaternary ammonium compound, is the disruption of the microbial cell membrane. This is a direct physical interaction rather than a complex signaling pathway.
Conclusion
This protocol provides a comprehensive framework for evaluating the preservative efficacy of this compound in a given formulation. Adherence to standardized methodologies is essential for ensuring the reliability and reproducibility of the results. The data generated from these studies are critical for demonstrating the microbiological safety and stability of products intended for multi-dose use, thereby safeguarding consumer health and meeting regulatory requirements.[5][14]
References
- 1. medkoo.com [medkoo.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. quercus.be [quercus.be]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. certifiedcosmetics.com [certifiedcosmetics.com]
- 6. adslaboratories.com [adslaboratories.com]
- 7. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 8. uspbpep.com [uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
- 10. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 11. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 13. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. iscacosmetictesting.com [iscacosmetictesting.com]
- 17. BAV-Institut — Testing for Adequate Antimicrobial Preservation of Medicinal Products - Preservative Efficacy Test – European Pharmacopoeia 5.1.3 [bav-institut.de]
- 18. uspbpep.com [uspbpep.com]
- 19. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 20. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
In Vivo Application of Miripirium Chloride as a Pharmaceutical Excipient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miripirium chloride, a quaternary ammonium compound, is utilized in pharmaceutical formulations, notably as a preservative in some injectable suspensions such as Depo-Medrol (methylprednisolone acetate). While primarily intended to be an inactive ingredient, in vivo studies involving formulations containing this compound have raised questions regarding its potential to contribute to adverse effects, particularly when administered via sensitive routes like intrathecal injection. Understanding the in vivo implications of using this compound as an excipient is crucial for formulation development and ensuring patient safety.
These application notes provide a summary of findings from in vivo studies involving formulations containing this compound and detailed protocols based on these studies.
Application Notes
Neurotoxicity Following Intrathecal Administration
In vivo studies in canine models have demonstrated that intrathecal administration of methylprednisolone acetate (MPA) suspensions can elicit a significant inflammatory response. While the active pharmaceutical ingredient (API), MPA, is a particulate steroid and can itself contribute to this response, the excipients in the formulation are also implicated. Specifically, this compound, along with other components like polyethylene glycol, has been suggested to be neurotoxic when injected intrathecally.[1][2]
Canine studies have shown dose-dependent inflammatory reactions, including meningeal thickening, lymphocytic infiltrations, and in severe cases, adhesion of the pia, arachnoid, and dura mater following intrathecal administration of commercially available MPA formulations.[3] One study noted necrosis of the spinal cord in one animal.[3] Even when the concentration of preservatives was reduced, inflammatory responses were still observed, suggesting that the particulate nature of the steroid is a significant factor, but not excluding the contribution of the remaining excipients.[4]
Systemic Effects of Formulations Containing this compound
While not isolating the effects of this compound, in vivo studies on formulations like Depo-Medrol provide insights into the overall safety profile of the complete product. It is important to note that clinical use has been associated with hormonal alterations and changes in electrolytes and/or blood chemistry.[5]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from key in vivo studies.
Table 1: Histological Findings in Dogs Following Intrathecal Administration of Methylprednisolone Acetate (MPA) Formulations
| Treatment Group | Dose | Observation Timepoint | Key Histological Findings | Median Histology Score | Reference |
| Vehicle (Lidocaine) | N/A | Acute (1 week post final injection) | Minimal histologic changes | 1.3 | [4][6] |
| Vehicle (Lidocaine) | N/A | Long-term (6 weeks post final injection) | Minimal histologic changes | 1.0 | [4][6] |
| MPA with minimal adjuvants | 20 mg/mL | Acute (1 week post final injection) | Diffuse inflammatory reaction | 2.0 | [4][6] |
| MPA with minimal adjuvants | 20 mg/mL | Long-term (6 weeks post final injection) | Diffuse inflammatory reaction | 3.0 | [4][6] |
| MPA with minimal adjuvants | 80 mg/mL | Acute (1 week post final injection) | Severe inflammatory response with large inflammatory masses | 4.0 | [4][6] |
| MPA with minimal adjuvants | 80 mg/mL | Long-term (6 weeks post final injection) | Severe inflammatory response with large inflammatory masses | 7.0 | [4][6] |
| Saline | 1 mL | 21 days | No histological changes | Not reported | [3] |
| Commercial MPA solution | 1.15 mg/kg (1 mL) | 21 days | Meningeal thickening, lymphocytic infiltrates, adhesion of pia, arachnoid, and dura mater, nerve root fibrosis, spinal cord necrosis (in one animal) | Not reported | [3] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity of Intrathecal Administration in a Canine Model (Based on Rijsdijk et al., 2012 and Lima et al., 2010)
Objective: To evaluate the clinical and histological effects of a formulation containing this compound (as part of a commercial MPA product) following intrathecal administration in dogs.
Materials:
-
Test formulation: Commercially available methylprednisolone acetate injectable suspension (containing this compound).
-
Control vehicle: 0.9% normal saline.
-
Adult mongrel dogs.
-
Anesthesia agents.
-
Equipment for intrathecal injection.
-
Histopathology equipment.
Procedure:
-
Animal Acclimatization and Grouping: Acclimate adult mongrel dogs to the laboratory environment. Randomly assign animals to a control group (saline) and a test group (MPA formulation).
-
Anesthesia and Intrathecal Administration: Anesthetize the dogs. Perform a lumbar puncture and inject either 1 mL of 0.9% normal saline (control) or 1 mL of the MPA formulation (e.g., 1.15 mg/kg) into the intrathecal space.
-
Clinical Observation: Monitor the animals daily for a predefined period (e.g., 21 days) for any clinical signs of neurotoxicity, including motor deficits, changes in anal sphincter tone, and pain response.
-
Euthanasia and Tissue Collection: At the end of the observation period, euthanize the animals according to approved protocols. Carefully remove the lumbar and sacral portions of the spinal cord for histological examination.
-
Histopathological Analysis: Fix, process, and section the spinal cord tissues. Stain sections with appropriate dyes (e.g., H&E, Masson's trichrome) and examine microscopically for evidence of inflammation, fibrosis, necrosis, and other pathological changes.
Endpoint Analysis:
-
Record and compare the incidence and severity of clinical signs between the control and test groups.
-
Score the histological sections for the severity of inflammatory and pathological changes.
Potential Signaling Pathways
While specific in vivo studies detailing the signaling pathways affected by this compound as an excipient are lacking, the general mechanism of toxicity for quaternary ammonium compounds (QACs) can provide a theoretical framework. The primary interaction of QACs is with cell membranes.
Caption: Interaction of this compound with the Cell Membrane.
The positively charged nitrogen atom in this compound can interact with the negatively charged components of cell membranes, such as phospholipids. This interaction can disrupt membrane integrity, leading to increased permeability and leakage of intracellular contents. This cellular damage can subsequently trigger an inflammatory cascade, which is consistent with the histological findings in the canine studies.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study evaluating the local tolerance of an excipient like this compound.
Caption: General Workflow for In Vivo Excipient Safety Study.
References
- 1. mrimigraine.com [mrimigraine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. Safety assessment and pharmacokinetics of intrathecal methylprednisolone acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Long-Term Stability Testing of Formulations Containing Miripirium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of a pharmaceutical formulation is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life. This document provides a comprehensive guide for conducting long-term stability testing of formulations containing Miripirium chloride, a novel active pharmaceutical ingredient. The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines, which are widely accepted by regulatory authorities worldwide.
The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is used to establish a shelf life for the drug product and recommend storage conditions.[1][2]
Stability Study Design
A well-designed stability study is essential for generating reliable data. The design of formal stability studies should be based on the knowledge of the behavior and properties of the drug substance and from experience gained from clinical formulation studies.[2]
1.1. Batches
Data from formal stability studies should be provided on at least three primary batches of the drug product.[1][2][3] Two of the three batches should be at least pilot-scale batches, while the third one can be smaller if justified.[3] The primary batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[1]
1.2. Container Closure System
The stability studies should be conducted on the drug product packaged in the container closure system proposed for marketing.[4]
1.3. Testing Frequency
For long-term stability studies, the frequency of testing should be sufficient to establish the stability profile of the drug substance.[1] For a drug product with a proposed shelf life of at least 12 months, the testing frequency at the long-term storage condition should normally be every 3 months over the first year, every 6 months over the second year, and annually thereafter through the proposed shelf life.[2][5][6]
At the accelerated storage condition, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), from a 6-month study is recommended.[1][2]
Table 1: Stability Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf life) | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Stability-Indicating Methods
Validated stability-indicating analytical procedures should be applied to test the attributes of the drug product that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[1][3]
2.1. Assay and Degradation Products
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for the assay of this compound and the quantification of its degradation products. The method must be able to separate the active ingredient from any degradation products and placebo components.
2.2. Other Parameters
In addition to the assay and degradation products, other parameters should be monitored as appropriate for the dosage form. These may include:
-
Physical attributes: Appearance, color, odor, pH, viscosity, and moisture content.
-
Microbiological attributes: Sterility (for sterile products) and microbial limits.
-
Dosage form specific tests: Dissolution (for solid oral dosage forms), particle size, and resuspendability (for suspensions).
Experimental Protocols
3.1. Stress Testing (Forced Degradation)
Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.[1][2] Stress testing is typically carried out on a single batch of the drug product.[1]
Protocol for Stress Testing of this compound Formulation:
-
Acid Hydrolysis: Expose the drug product to 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Expose the drug product to 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Expose the drug product to 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the drug product to 60°C for 48 hours.
-
Photostability: Expose the drug product to light according to ICH Q1B guidelines. This includes exposure to a combination of visible and UV light. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.[2]
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
3.2. Long-Term Stability Testing Protocol
-
Place a sufficient number of samples from three primary batches of the this compound formulation in the specified container closure system into stability chambers maintained at the long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Place additional samples into stability chambers at accelerated (40°C ± 2°C / 75% RH ± 5% RH) and, if necessary, intermediate (30°C ± 2°C / 65% RH ± 5% RH) storage conditions.
-
At each specified time point (as per Table 1), withdraw samples and perform the following tests:
-
Appearance
-
Assay of this compound (using a validated stability-indicating HPLC method)
-
Quantification of degradation products
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Microbial limits
-
-
Record and analyze the data. Any significant change, out-of-specification result, or significant trend should be investigated.
Table 2: Example Data from a Long-Term Stability Study of this compound 10 mg Tablets
| Time Point (Months) | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Dissolution (% in 30 min) |
| 0 | - | White, round, biconvex tablets | 100.2 | <0.1 | 95 |
| 3 | 25°C/60%RH | Complies | 99.8 | 0.12 | 94 |
| 6 | 25°C/60%RH | Complies | 99.5 | 0.15 | 93 |
| 9 | 25°C/60%RH | Complies | 99.2 | 0.18 | 92 |
| 12 | 25°C/60%RH | Complies | 98.9 | 0.21 | 91 |
| 3 | 40°C/75%RH | Complies | 98.5 | 0.35 | 88 |
| 6 | 40°C/75%RH | Complies | 97.1 | 0.58 | 85 |
Visualizations
Caption: Workflow for Long-Term Stability Testing.
Caption: Stress Testing and Degradation Pathway Analysis.
Data Evaluation
The purpose of a stability study is to establish a re-test period or shelf life applicable to all future batches of the drug product manufactured under similar circumstances.[7] A systematic approach should be used for the presentation and evaluation of the stability data, which should include, as appropriate, results from the physical, chemical, biological, and microbiological tests.
The evaluation should consider not only the assay but also the degradation products. Any significant trends in the data should be analyzed. If there is a significant change at the accelerated condition, testing at the intermediate condition should be conducted.[8]
Conclusion
A comprehensive long-term stability testing program is crucial for ensuring the quality, safety, and efficacy of formulations containing this compound. Adherence to ICH guidelines, utilization of validated stability-indicating methods, and a thorough evaluation of the data are essential for regulatory submission and for ensuring that a stable product reaches the market.
References
- 1. database.ich.org [database.ich.org]
- 2. snscourseware.org [snscourseware.org]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. japsonline.com [japsonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for Miripirium Chloride in Veterinary Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Miripirium Chloride
This compound (CAS No: 2748-88-1), also known as myristyl-gamma-picolinium chloride, is a quaternary ammonium compound (QAC) with surfactant and antimicrobial properties.[1] Its chemical structure consists of a long-chain myristyl group, providing hydrophobic characteristics, and a positively charged γ-picolinium moiety, which enhances its water solubility and interaction with biological membranes.[1] In veterinary medicine, this compound is primarily utilized as a preservative in topical formulations due to its ability to inhibit microbial growth.[2][3][4]
A notable application of this compound is its inclusion in "Neo-Predef® with Tetracaine Powder," a topical veterinary product for use in dogs, cats, and horses.[2][3][4] This formulation combines the antimicrobial properties of neomycin sulfate, the anti-inflammatory effects of isoflupredone acetate, the anesthetic action of tetracaine hydrochloride, and this compound as a preservative.[2][3][4]
Mechanism of Action
As a cationic surfactant, this compound's primary antimicrobial mechanism of action is the disruption of microbial cell membranes.[5][6][7] The positively charged picolinium head group electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[5][8] This is followed by the insertion of the hydrophobic myristyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[8][9][10]
Quaternary ammonium compounds are generally effective against a broad spectrum of gram-positive bacteria and some gram-negative bacteria, as well as fungi and enveloped viruses.[5][11] However, their efficacy against bacterial spores and non-enveloped viruses is limited.[6] The activity of QACs can be diminished in the presence of organic matter, such as blood and tissue debris, and they can be inactivated by anionic substances like soaps.[6]
Mechanism of action of this compound on bacterial cell membranes.
Applications in Veterinary Formulations
This compound is used as an excipient with preservative functions in topical veterinary drug formulations.[12]
"Neo-Predef® with Tetracaine Powder" Formulation:
This product is a multi-component topical powder indicated for the treatment of certain ear and skin conditions in dogs, cats, and horses.[2][3][4] These conditions are often associated with neomycin-susceptible bacteria and/or allergies.[2][3][4] It is also used as a superficial dressing for minor cuts, wounds, and post-surgically to reduce pain and inflammation.[2][13][14]
-
Role of this compound: In this formulation, this compound acts as a preservative to prevent microbial contamination of the product.[2][3] While it possesses inherent antimicrobial properties, the primary antibacterial activity in this product is attributed to neomycin sulfate.
-
Target Conditions:
Safety and Toxicology
The safety profile of this compound in topical veterinary formulations is generally considered acceptable when used as directed. However, as with all quaternary ammonium compounds, there is a potential for local irritation.
-
Topical Application: The "Neo-Predef® with Tetracaine Powder" formulation, containing this compound, may cause temporary redness or irritation at the application site.[13] Allergic reactions, though less common, can occur and may manifest as facial swelling, hives, or intense scratching.[13] It is crucial to prevent pets from licking or grooming the treated area for 20 to 30 minutes after application to ensure proper absorption and prevent ingestion.[13]
-
Ocular and Systemic Toxicity: While the intended use is topical, studies on related compounds and accidental exposures highlight potential risks. For instance, benzalkonium chloride, another QAC, can be toxic to corneal epithelium.[9] A study involving intravitreal injection of myristyl-gamma-picolinium chloride in rabbits demonstrated significant retinal toxicity, indicating that direct contact with sensitive tissues should be avoided.[11][15] Ingestion of topical products can lead to systemic side effects, particularly due to the other active ingredients in the formulation.[13][16][17]
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data on the in-vitro antimicrobial efficacy (e.g., Minimum Inhibitory Concentrations - MICs) of this compound against key veterinary pathogens. The following tables are presented as illustrative examples of how such data should be structured for common veterinary pathogens.
Table 1: Example of In-Vitro Antibacterial Efficacy Data
| Bacterial Species | Strain | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus pseudintermedius | MRSP & MSSP | 30 | N/A | N/A | N/A | Data Not Available |
| Pseudomonas aeruginosa | Canine Clinical Isolates | 24 | N/A | N/A | N/A | Data Not Available |
| Escherichia coli | Veterinary Isolates | - | N/A | N/A | N/A | Data Not Available |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates. MRSP: Methicillin-resistant Staphylococcus pseudintermedius. MSSP: Methicillin-susceptible Staphylococcus pseudintermedius. N/A: Not Available.
Table 2: Example of In-Vitro Antifungal Efficacy Data
| Fungal Species | Strain | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Malassezia pachydermatis | Canine Clinical Isolates | 52 | N/A | N/A | N/A | Data Not Available |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates. N/A: Not Available.
Experimental Protocols
The following protocols are based on the guidelines provided by the U.S. Food and Drug Administration's Center for Veterinary Medicine (CVM GFI #38) for the effectiveness evaluation of topical animal drugs.[5]
Protocol for Determining In-Vitro Antimicrobial Efficacy (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of relevant veterinary pathogens.
Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton broth (for bacteria) or other appropriate broth media (e.g., Sabouraud dextrose broth for fungi)
-
Microtiter plates (96-well)
-
Bacterial and fungal isolates (e.g., Staphylococcus pseudintermedius, Pseudomonas aeruginosa, Malassezia pachydermatis)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial isolates on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 32°C for 72 hours for Malassezia).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Evaluating Topical Efficacy in a Canine Pyoderma Model
Objective: To evaluate the in-vivo efficacy of a topical formulation containing this compound for the treatment of superficial bacterial pyoderma in dogs.
Study Design: A randomized, controlled, blinded clinical trial.
Animals: Client-owned dogs with a clinical diagnosis of superficial bacterial pyoderma. Diagnosis should be confirmed by cytology (presence of cocci and neutrophils) and bacterial culture.
Procedure:
-
Enrollment and Randomization: After obtaining informed owner consent, enroll eligible dogs and randomly assign them to either a treatment group (topical formulation with this compound) or a control group (placebo formulation).
-
Baseline Assessment: At the initial visit, perform a thorough dermatological examination. Score the severity of lesions (e.g., number of papules, pustules, epidermal collarettes) and pruritus using a validated scoring system. Collect skin swabs for quantitative bacterial culture.
-
Treatment Administration: Instruct owners to apply the assigned topical formulation to the affected areas according to a prescribed frequency and duration (e.g., twice daily for 21 days).
-
Follow-up Evaluations: Re-evaluate the dogs at specified time points (e.g., day 7, 14, and 21). At each visit, repeat the lesion and pruritus scoring and collect swabs for quantitative culture.
-
Data Analysis: Compare the changes in lesion scores, pruritus scores, and bacterial counts between the treatment and control groups using appropriate statistical methods.
Workflow for a clinical trial evaluating a topical veterinary formulation.
Protocol for Dermal Safety and Irritation Study
Objective: To assess the potential for a topical formulation containing this compound to cause dermal irritation in the target species.
Study Design: A patch test study.
Animals: A small cohort of healthy adult dogs of a breed with no known predisposition to skin diseases.
Procedure:
-
Site Preparation: Clip the hair from a small area on the lateral thorax of each dog.
-
Patch Application: Apply a measured amount of the test formulation to a gauze pad and secure it to the prepared skin site with a semi-occlusive bandage. A control patch with the vehicle alone should be applied to a contralateral site.
-
Exposure Period: Leave the patches in place for a specified period (e.g., 24 hours).
-
Scoring of Reactions: After patch removal, score the skin reactions for erythema (redness) and edema (swelling) at multiple time points (e.g., 1, 24, 48, and 72 hours after removal) using a standardized scoring system (e.g., Draize scale).
-
Histopathological Examination (Optional): At the end of the observation period, skin biopsies may be collected from the treated and control sites for histopathological evaluation to assess for microscopic changes.
-
Data Analysis: Analyze the irritation scores to determine the potential of the formulation to cause dermal irritation.
Workflow for a dermal safety and irritation study.
References
- 1. Antimicrobial use in veterinary practice | American Veterinary Medical Association [avma.org]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. Stability Testing Requirements for Veterinary Formulations – Schedule M Compliance [schedule-m.com]
- 4. Zoetis [zoetisus.com]
- 5. CVM GFI #38 Guideline for Effectiveness Evaluation of Topical/Otic Animal Drugs | FDA [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. Potential toxicity of topical ocular solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methicillin-resistant Staphylococcus pseudintermedius: epidemiological changes, antibiotic resistance, and alternative therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of myristyl gamma-picolinium chloride on the rabbit retina: morphologic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hardypaw.com [hardypaw.com]
- 14. researchgate.net [researchgate.net]
- 15. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicosis in Animals From Human Topical Agents - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 17. Effect of topical dermatologic medications in humans on household pets - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antispasmodic Activity of Miripirium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miripirium chloride, a quaternary ammonium compound with the IUPAC name 4-methyl-1-tetradecylpyridin-1-ium chloride, has been identified as an antispasmodic agent and is also utilized as a pharmaceutical excipient and antimicrobial preservative.[1][2][3] Structurally, its cationic nature is a key feature of many compounds with antimicrobial and antispasmodic properties.[4][5] This document provides detailed application notes and experimental protocols for the investigation of the antispasmodic activity of this compound, intended for researchers and professionals in drug development.
Hypothesized Mechanism of Action: Anticholinergic Activity
Based on the chemical structure of this compound as a quaternary ammonium compound, its primary antispasmodic mechanism is hypothesized to be the competitive antagonism of muscarinic acetylcholine receptors.[3][6][7] Many quaternary ammonium compounds exert their pharmacological effects by blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that mediates smooth muscle contraction.[1][8][9] By binding to muscarinic receptors on smooth muscle cells, particularly the M3 subtype, this compound likely prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction. This results in smooth muscle relaxation and alleviation of spasms.[10][11]
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C and leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[12]
This compound, as a muscarinic antagonist, is proposed to interrupt this pathway by blocking the initial binding of acetylcholine to the M3 receptor.
Experimental Protocols
To investigate the antispasmodic activity of this compound, a combination of in vitro and in vivo assays is recommended.
In Vitro Antispasmodic Activity Assessment: Isolated Tissue Organ Bath
This protocol is designed to evaluate the direct relaxant effect of this compound on isolated smooth muscle tissue.[13][14]
Objective: To determine the concentration-dependent inhibitory effect of this compound on contractions induced by spasmogens (acetylcholine and potassium chloride) in isolated guinea pig ileum.
Materials and Reagents:
-
This compound
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Atropine (standard anticholinergic)
-
Verapamil (standard calcium channel blocker)
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Guinea pig
-
Isolated tissue organ bath system with transducer and data acquisition software.[15]
Experimental Workflow:
Procedure:
-
A male guinea pig (250-300g) is euthanized by cervical dislocation.
-
A segment of the ileum (2-3 cm) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[16]
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.
-
A submaximal contraction is induced by adding acetylcholine (1 µM) or KCl (60 mM) to the bath.
-
After the contraction reaches a plateau, the tissue is washed with fresh Tyrode's solution.
-
Once the tissue returns to baseline, it is incubated with a specific concentration of this compound for 20-30 minutes.
-
The spasmogen (ACh or KCl) is re-added to the bath, and the resulting contraction is recorded.
-
This process is repeated with increasing concentrations of this compound to establish a concentration-response relationship.
-
The same procedure is performed with atropine (for ACh-induced contractions) and verapamil (for KCl-induced contractions) as positive controls.
Data Presentation:
The percentage inhibition of the spasmogen-induced contraction by this compound is calculated. The results can be summarized in the following tables:
Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Concentration of this compound (µM) | % Inhibition of ACh-induced Contraction (Mean ± SEM) |
|---|---|
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
| IC50 (µM) | |
Table 2: Effect of this compound on KCl-Induced Contractions in Guinea Pig Ileum
| Concentration of this compound (µM) | % Inhibition of KCl-induced Contraction (Mean ± SEM) |
|---|---|
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
| IC50 (µM) | |
In Vivo Antispasmodic Activity Assessment: Castor Oil-Induced Diarrhea Model
This model assesses the overall effect of this compound on both intestinal motility and secretion in vivo.[17][18]
Objective: To evaluate the ability of this compound to protect against castor oil-induced diarrhea in mice.
Materials and Reagents:
-
This compound
-
Castor oil
-
Loperamide (standard antidiarrheal drug)
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Male Swiss albino mice (20-25g)
Experimental Workflow:
Procedure:
-
Mice are fasted for 18-24 hours before the experiment, with free access to water.
-
Animals are divided into several groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle orally (p.o.).
-
Group II (Standard): Receives loperamide (e.g., 5 mg/kg, p.o.).
-
Groups III, IV, V (Test): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
One hour after drug administration, each mouse is given 0.5 mL of castor oil orally.[19]
-
The animals are then placed in individual cages lined with absorbent paper and observed for 4 hours.
-
The following parameters are recorded: the time to the first diarrheal stool, the total number of wet and total fecal pellets, and the total weight of the fecal output.
-
The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Control mean - Test mean) / Control mean] x 100
Data Presentation:
The results of the in vivo study can be presented in a summary table.
Table 3: Effect of this compound on Castor Oil-Induced Diarrhea in Mice
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min, Mean ± SEM) | Total Number of Feces (Mean ± SEM) | Number of Wet Feces (Mean ± SEM) | % Inhibition of Diarrhea |
|---|---|---|---|---|---|
| Control (Vehicle) | - | - | |||
| Loperamide | 5 | ||||
| This compound | 50 | ||||
| This compound | 100 |
| this compound | 200 | | | | |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the antispasmodic properties of this compound. The hypothesized mechanism of action, centered on muscarinic receptor antagonism, can be effectively tested using the detailed in vitro and in vivo methodologies. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and robust scientific inquiry into the therapeutic potential of this compound. Researchers are encouraged to adapt these protocols as necessary to suit their specific laboratory conditions and research objectives.
References
- 1. The selective anti-cholinergic activity of aliphatic tris-quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium anticholinesterases have different effects on nicotinic receptors: is there a single binding site? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mountsinai.org [mountsinai.org]
- 6. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 8. Antispasmodics | Concise Medical Knowledge [lecturio.com]
- 9. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. mdpi.com [mdpi.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Isolated organ/tissue test – organ bath [panlab.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miripirium Chloride Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Miripirium chloride in various analytical assays.
Understanding this compound and its Interference
This compound is a quaternary ammonium compound (QAC) utilized as an antimicrobial preservative in a variety of pharmaceutical formulations, including corticosteroid injections.[1][2] Its cationic and surface-active properties, essential for its antimicrobial activity, are also the primary cause of interference in many analytical assays.[1] This interference can lead to inaccurate quantification of analytes and unreliable experimental results.
The primary mechanism of interference involves the interaction of the positively charged this compound molecules with negatively charged components of an assay, such as proteins (including antibodies and enzymes), nucleic acids, and dyes. This can lead to protein precipitation, enzyme inhibition or denaturation, and altered dye-binding, resulting in false positive or false negative readouts.
Frequently Asked Questions (FAQs)
Q1: In which types of assays is this compound interference commonly observed?
A1: this compound, like other QACs, can interfere with a wide range of analytical assays, including:
-
Immunoassays (e.g., ELISA): Interference can occur through non-specific binding to antibodies or the plate surface, leading to high background or false signals.
-
Protein Quantification Assays (e.g., Bradford, BCA): Cationic detergents like this compound can interact with the assay reagents (e.g., Coomassie dye in the Bradford assay), causing inaccurate protein concentration measurements.
-
Enzymatic Assays: this compound can denature or inhibit enzymes, leading to a reduction in measured enzyme activity.
-
Cell-Based Assays (e.g., MTT, XTT): As a cell-lysing agent at higher concentrations, this compound can directly impact cell viability. At sub-lethal concentrations, it may still interfere with the metabolic readouts of these assays.
Q2: What are the typical signs of this compound interference in my assay?
A2: Common indicators of interference include:
-
High background noise or signal in blank or negative control wells.
-
Poor reproducibility between replicate wells.
-
Non-linear or shifted standard curves.
-
Unexpectedly high or low analyte concentrations.
-
Inconsistent results that do not align with other experimental data.
Q3: How can I confirm that this compound is the source of interference?
A3: To confirm interference, you can perform a spike-and-recovery experiment. Add a known concentration of your analyte to a sample matrix containing this compound and to a control matrix without it. A significantly lower recovery of the analyte in the presence of this compound suggests interference. Additionally, running a sample containing only this compound (without the analyte) can help identify if it generates a false positive signal.
Q4: What are the main strategies to overcome this compound interference?
A4: The primary strategies involve either removing the interfering substance or modifying the assay protocol to minimize its effects. Common approaches include:
-
Sample Pre-treatment:
-
Protein Precipitation: Using methods like acetone or trichloroacetic acid (TCA)/acetone precipitation to separate the protein of interest from the interfering this compound.
-
Solid-Phase Extraction (SPE): Employing SPE cartridges to selectively bind and remove this compound from the sample.
-
Dialysis/Desalting: Using size-exclusion methods to separate the larger analyte molecules from the smaller this compound molecules.
-
-
Assay Modification:
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the this compound concentration to a non-interfering level.
-
Use of Blocking Agents/Detergents: In immunoassays, adding non-ionic detergents (e.g., Tween-20) to wash buffers or using more effective blocking agents can reduce non-specific binding.
-
Alternative Assay Methods: Switching to an assay method that is less susceptible to interference from cationic detergents.
-
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered due to this compound interference.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| High Background in ELISA | Non-specific binding of this compound to the plate or antibodies. | 1. Increase the number and duration of wash steps. 2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. 3. Optimize the blocking buffer (e.g., use a commercial blocking solution). 4. If possible, remove this compound from the sample prior to the assay using protein precipitation or SPE. |
| Inaccurate Protein Concentration | Interaction of this compound with protein assay reagents. | 1. Use a protein precipitation method (Acetone or TCA/acetone) to isolate the protein. 2. Perform dialysis or use a desalting column to remove this compound. 3. Use a detergent-compatible protein assay. |
| Reduced Enzyme Activity | Inhibition or denaturation of the enzyme by this compound. | 1. Remove this compound from the enzyme preparation using dialysis or desalting columns. 2. Perform a buffer exchange to a buffer that may mitigate the inhibitory effects. 3. Investigate the effect of different concentrations of this compound on enzyme kinetics to understand the inhibition mechanism. |
| Anomalous Cell Viability Results | Direct cytotoxic effects of this compound or interference with assay chemistry. | 1. Perform a cell-free control experiment to check for direct interaction of this compound with the assay reagents. 2. If interference is confirmed, switch to a viability assay with a different detection principle (e.g., ATP-based assay instead of a tetrazolium-based assay). 3. Ensure that the concentration of this compound in the final assay volume is below its cytotoxic threshold for the specific cell line. |
Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Samples
This protocol is effective for removing this compound from protein samples prior to quantification or other downstream applications.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a buffer compatible with your downstream assay.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
This protocol utilizes a mixed-mode cation exchange SPE cartridge to remove cationic compounds like this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Deionized water
-
Acidic wash buffer (e.g., 0.1% formic acid in water)
-
Basic elution buffer (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of the acidic wash buffer to remove weakly bound impurities while retaining the cationic this compound.
-
Elution of Analyte (if analyte is not cationic): Elute the analyte of interest with an appropriate solvent. This compound will remain bound to the column.
-
Elution of this compound (for cartridge regeneration or analysis): Elute the bound this compound with the basic elution buffer.
Data Presentation
The following table summarizes the effectiveness of different methods for mitigating interference from quaternary ammonium compounds, which are structurally and functionally similar to this compound.
| Method | Principle | Estimated Protein Recovery | QAC Removal Efficiency | Advantages | Disadvantages |
| Sample Dilution | Reduces concentration of interferent | 100% (of diluted sample) | Dependent on dilution factor | Simple, fast | Only for concentrated samples; may dilute analyte below detection limit |
| Acetone Precipitation | Protein insolubilization | 70-90% | High | Simple, effective | Can denature some proteins; pellet can be difficult to resolubilize |
| TCA/Acetone Precipitation | Acid-induced protein precipitation | 75-85% | Very High | Very efficient | Harsher on proteins; residual TCA must be removed |
| Solid-Phase Extraction | Differential affinity | >85% | Very High | High selectivity | Requires method development; can be more costly |
| Dialysis/Desalting | Size-based separation | >90% | High | Gentle, preserves protein activity | Time-consuming; may increase sample volume |
Visualizations
References
Strategies to prevent Miripirium chloride precipitation in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miripirium chloride. Our aim is to help you prevent and resolve issues related to its precipitation in solution during your experiments.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound solution is cloudy or has visible precipitates.
This is a common issue arising from the physicochemical properties of this compound, a quaternary ammonium compound.[1][2] Precipitation can be influenced by several factors including temperature, pH, solvent composition, and the presence of other ions.[3] Below are strategies to address this problem.
Step 1: Assess the Formulation Conditions
Review the current conditions of your solution. Answering the following questions can help pinpoint the cause of precipitation:
-
What is the solvent system (e.g., aqueous buffer, organic solvent, co-solvent mixture)?
-
What is the current pH of the solution?
-
At what temperature was the solution prepared and stored?
-
What is the concentration of this compound?
-
Are there other components in the formulation that could be interacting with the compound?
Step 2: Implement Corrective Actions
Based on your assessment, consider the following strategies to redissolve the precipitate and prevent its recurrence.
Strategy 1: pH Adjustment
The solubility of many organic salts is pH-dependent.[4] For quaternary ammonium compounds, extreme pH values can sometimes influence their stability and interaction with other formulation components.
Experimental Protocol: pH Optimization Study
-
Prepare several small-volume aliquots of your this compound solution.
-
Adjust the pH of each aliquot to a different value within a physiologically and chemically acceptable range (e.g., in 0.5 unit increments from pH 4.0 to 8.0).
-
Use common buffers such as phosphate, citrate, or acetate buffers.
-
Observe the solutions for any dissolution of the precipitate.
-
Incubate the clear solutions at the intended storage temperature and visually inspect for precipitation over time.
Strategy 2: Employing Co-solvents
The solubility of poorly soluble drugs can often be enhanced by the addition of a water-miscible organic solvent, also known as a co-solvent.[5]
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., ethanol, DMSO).
-
In separate vials, prepare a series of aqueous buffer solutions.
-
Add the this compound stock solution to each buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept as low as possible.
-
Visually inspect for any signs of precipitation.
-
If precipitation occurs, prepare a new series of solutions with varying concentrations of a co-solvent (e.g., polyethylene glycol (PEG), propylene glycol, or ethanol) in the aqueous buffer before adding the this compound stock.
-
Monitor the clarity of the solutions over time.
Strategy 3: Addition of Surfactants
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[6]
Experimental Protocol: Surfactant Evaluation
-
Select a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Cremophor® series member.
-
Prepare a series of your aqueous buffer solutions containing the surfactant at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add this compound to each solution to the desired final concentration.
-
Gently mix until the compound is fully dissolved.
-
Observe for any signs of precipitation immediately and after a set period of storage.
Strategy 4: Temperature Control
The solubility of many compounds, including ionic salts, is temperature-dependent, often increasing with higher temperatures.[3] Conversely, for some compounds, cooling can prevent certain types of chemical degradation that might lead to precipitation.[7]
Experimental Protocol: Temperature Effect Analysis
-
Prepare your this compound solution at room temperature.
-
If precipitation is observed, gently warm the solution in a water bath (e.g., to 40°C) to see if the precipitate dissolves. Caution: Ensure that this compound is stable at elevated temperatures.
-
If the precipitate dissolves upon warming, it indicates that the compound has limited solubility at lower temperatures. The solution should be prepared and stored at a temperature that maintains its solubility.
-
If the issue is suspected to be salt disproportionation, cooling the solution might be beneficial.[8] Prepare the solution and store it at a reduced temperature (e.g., 2-8°C) to assess if this prevents precipitation over time.
Quantitative Data Summary
The following table provides illustrative solubility data for a model quaternary ammonium compound similar to this compound in various solvent systems. This data is for comparative purposes to guide your formulation development.
| Solvent System (Aqueous Buffer pH 7.4) | Co-solvent/Surfactant | Concentration of Additive (% v/v or w/v) | Apparent Solubility (mg/mL) |
| Water | None | 0% | 0.5 |
| Water | Ethanol | 10% | 2.5 |
| Water | Ethanol | 20% | 8.0 |
| Water | PEG 400 | 10% | 3.2 |
| Water | PEG 400 | 20% | 11.5 |
| Water | Polysorbate 80 | 0.5% | 4.5 |
| Water | Polysorbate 80 | 1.0% | 9.8 |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: A workflow for troubleshooting this compound precipitation.
Signaling Pathway Analogy: Solubilization Mechanism
While this compound does not directly participate in signaling pathways in this context, we can use a similar diagram to illustrate the mechanism of solubilization by surfactants.
Caption: Mechanism of surfactant-mediated solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical name 4-methyl-1-tetradecylpyridin-1-ium chloride, is a quaternary ammonium compound.[1][9] It has been used as an antimicrobial preservative in some pharmaceutical products.[2]
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: As a quaternary ammonium salt with a long alkyl chain, this compound has amphiphilic properties, which can lead to limited solubility in aqueous solutions under certain conditions.[10] Precipitation can be triggered by factors such as low temperature, inappropriate pH, high concentration (exceeding its solubility limit), or interactions with other ions in your buffer (salting-out effect).[11]
Q3: Can I use DMSO to dissolve this compound?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly water-soluble compounds.[12] However, when preparing an aqueous solution from a DMSO stock, the final concentration of DMSO should be minimized, as a high concentration may not be suitable for all experimental systems, particularly in cell-based assays. The addition of the DMSO stock to the aqueous buffer can also cause precipitation if the solubility of this compound in the final solvent mixture is exceeded.
Q4: Are there any excipients I should avoid when formulating this compound?
A4: Certain ions can reduce the solubility of organic salts through the "common ion effect" or by "salting-out."[11] It is advisable to perform compatibility studies with all formulation excipients. For instance, some chloride salts have shown incompatibility with certain lubricants like magnesium stearate in solid dosage forms, which could be indicative of broader ionic interaction sensitivities.[8]
Q5: How should I store my this compound solutions to prevent precipitation?
A5: The optimal storage condition depends on the specific formulation. If solubility is found to increase with temperature, storing the solution at a controlled room temperature or slightly elevated temperature might be necessary. However, if the compound is prone to degradation at higher temperatures, or if salt disproportionation is the issue, storage at a colder temperature (2-8°C) in the dark may be preferable.[7][8] The stability of your final formulation should be tested under the intended storage conditions.
References
- 1. This compound | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Miripirium Chloride Concentration for Preservative Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Miripirium chloride for its preservative effect in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application as a preservative?
This compound, also known as Myristyl-gamma-picolinium chloride, is a quaternary ammonium compound.[1] It is used as an antimicrobial preservative in some pharmaceutical products.[2] For instance, it has been used as a preservative in methylprednisolone acetate suspensions for intra-articular corticosteroid therapy and in polio vaccines.[2][3]
Q2: What is the recommended concentration range for this compound as a preservative?
Based on its application in a poliomyelitis vaccine, a concentration range of 1:5,000 to 1:80,000 (0.02% to 0.00125%) has been reported, with a preferred range of 1:20,000 to 1:40,000 (0.005% to 0.0025%).[3] However, the optimal concentration is formulation-dependent and must be determined through antimicrobial effectiveness testing (AET).
Q3: What factors can influence the preservative efficacy of this compound?
Several factors can impact the effectiveness of this compound:
-
pH: Quaternary ammonium compounds are generally effective over a broad pH range, typically from 4 to 10.[4][5]
-
Compatibility with other excipients: Anionic compounds in the formulation can neutralize the cationic this compound, reducing its efficacy. It is crucial to assess its compatibility with all formulation components.
-
Presence of organic matter: High concentrations of organic material can reduce the availability of the preservative.
-
Container/closure interactions: Some preservatives can be adsorbed by container materials, leading to a decrease in the effective concentration over time.
Q4: Are there any known stability issues with this compound?
Stability studies are essential to ensure the preservative remains effective throughout the product's shelf life.[6][7][8][9] Factors such as temperature, light, and interactions with other formulation components can affect the stability of this compound. Accelerated stability studies can help predict the long-term stability of the preservative in the final formulation.[10]
Q5: What is the mechanism of action of this compound as a preservative?
As a quaternary ammonium compound, this compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Failure to meet AET acceptance criteria | - Inadequate concentration of this compound.- Incompatibility with other formulation ingredients (e.g., anionic polymers).- Sub-optimal pH of the formulation.- Adsorption of the preservative to the container. | - Increase the concentration of this compound and repeat the AET.- Review the formulation for potentially interacting excipients. Consider reformulation with non-ionic or cationic alternatives.- Adjust the formulation pH to be within the optimal range for this compound efficacy (pH 4-10).- Evaluate different container materials for potential interactions. |
| Loss of preservative efficacy over time in stability studies | - Chemical degradation of this compound.- Adsorption to the container/closure system. | - Conduct forced degradation studies to identify potential degradation pathways.- Incorporate stabilizing agents if necessary.- Perform studies with different packaging materials to identify a non-reactive option. |
| Precipitation or cloudiness observed in the formulation | - Interaction between cationic this compound and anionic components. | - Identify the interacting component through compatibility studies.- Replace the anionic component with a non-ionic or cationic alternative. |
| Cytotoxicity observed in in-vitro or in-vivo models | - The concentration of this compound may be too high. | - Determine the minimum inhibitory concentration (MIC) for the relevant microorganisms and use the lowest effective concentration.- Consider the use of a synergistic combination of preservatives to lower the required concentration of this compound. |
Data Presentation
Table 1: Reported Preservative Concentration of this compound in a Vaccine Formulation
| Concentration (Ratio) | Concentration (%) | Application |
| 1:5,000 - 1:80,000 | 0.02% - 0.00125% | Poliomyelitis Vaccine[3] |
| 1:20,000 - 1:40,000 | 0.005% - 0.0025% | Preferred range in Poliomyelitis Vaccine[3] |
Table 2: Antimicrobial Efficacy of a Structurally Similar Quaternary Ammonium Compound (Cetylpyridinium Chloride - CPC)
| Microorganism | Effective Concentration to Eradicate | Note |
| Staphylococcus aureus | 0.003% | Low cytotoxicity at this concentration.[11] |
| Escherichia coli | 0.025% | Cytotoxic at this concentration.[11] |
| Pseudomonas aeruginosa | 0.5% | Cytotoxic at this concentration.[11] |
Note: This data is for Cetylpyridinium Chloride and should be used as a directional guide. Efficacy of this compound must be confirmed experimentally.
Experimental Protocols
Antimicrobial Effectiveness Test (AET) based on USP <51>
This protocol outlines the general procedure for evaluating the preservative efficacy of this compound in a pharmaceutical formulation.
1. Preparation of Microbial Inoculum:
-
Use cultures of the following microorganisms: Candida albicans (ATCC No. 10231), Aspergillus brasiliensis (ATCC No. 16404), Escherichia coli (ATCC No. 8739), Pseudomonas aeruginosa (ATCC No. 9027), and Staphylococcus aureus (ATCC No. 6538).[11][12]
-
Prepare standardized suspensions of each microorganism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU) per mL of the product when inoculated.[13]
2. Inoculation of the Product:
-
Dispense the product formulation containing the desired concentration of this compound into five separate, sterile containers.
-
Inoculate each container with one of the five prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[14]
3. Incubation:
-
Incubate the inoculated containers at a controlled temperature of 20-25°C.[14]
4. Sampling and Plate Counts:
-
At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container.[12]
-
Perform serial dilutions of the samples in a suitable neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to inactivate the this compound.
-
Plate the dilutions on appropriate agar media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of CFUs.
5. Interpretation of Results:
-
Calculate the log reduction in viable microorganisms from the initial count at each time point.
-
Compare the results to the acceptance criteria outlined in USP <51> for the specific product category. For example, for parenteral products, a 1.0 log reduction of bacteria at 7 days and a 3.0 log reduction at 14 days is required, with no increase thereafter. For yeasts and molds, no increase from the initial count is permitted.[14]
Visualizations
Caption: Workflow for Antimicrobial Effectiveness Testing (AET).
Caption: Membrane disruption by this compound.
References
- 1. CAS 2748-88-1: Myristyl-γ-picolinium chloride | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. US3097143A - Myristyl-gamma-picolinium chloride preserved polio vaccine and its production - Google Patents [patents.google.com]
- 4. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. mdpi.com [mdpi.com]
- 9. asean.org [asean.org]
- 10. freethinktech.com [freethinktech.com]
- 11. Cetylpyridinium chloride and miramistin as antiseptic substances in chronic wound management - prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nuscience.com [nuscience.com]
- 13. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 14. uspbpep.com [uspbpep.com]
Technical Support Center: Miripirium Chloride Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miripirium chloride formulations. The information provided is designed to help you anticipate and resolve common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in formulations?
This compound is a quaternary ammonium compound.[1] It is utilized in pharmaceutical formulations for its properties as an antispasmodic agent and as an antimicrobial preservative. It can be found in various dosage forms, including syrups, tablets, and injectables.
Q2: What are the typical signs of this compound degradation in a formulation?
Degradation of this compound can manifest in several ways:
-
Loss of Potency: A decrease in the concentration of active this compound.
-
Formation of Impurities: The appearance of new peaks in a chromatogram.
-
Physical Changes: Alterations in color, odor, or clarity of the formulation. Precipitation or phase separation may also occur.
-
pH Shift: A change in the pH of the formulation.
Q3: What are the key factors that can cause the degradation of this compound?
Based on the behavior of structurally similar quaternary ammonium compounds, the stability of this compound can be influenced by several factors:
-
pH: Extremes in pH (both acidic and alkaline conditions) can potentially lead to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Incompatible Excipients: Interactions with certain excipients can lead to degradation or loss of preservative efficacy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
Issue 1: Loss of this compound Potency in a Liquid Formulation
Possible Causes & Troubleshooting Steps:
-
Hydrolysis due to pH:
-
Action: Determine the pH of your formulation. If it is in the acidic or alkaline range, consider adjusting it to a more neutral pH, if compatible with the overall formulation. Conduct a pH stability study to identify the optimal pH range for this compound in your specific formulation.
-
-
Temperature-Induced Degradation:
-
Interaction with Excipients:
-
Action: Anionic polymers or surfactants in the formulation can interact with the cationic this compound, leading to precipitation or loss of activity. Review the excipients used and consider replacing any anionic components with non-ionic or cationic alternatives. For example, some quaternary ammonium compounds are incompatible with methylcellulose.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Causes & Troubleshooting Steps:
-
Forced Degradation Products:
-
Action: The new peaks are likely degradation products. To identify the degradation pathway, perform a forced degradation study. This involves subjecting the this compound solution to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples by HPLC-MS can help in the identification of the degradation products.
-
-
Excipient-Related Impurities:
-
Action: Analyze a placebo formulation (containing all excipients except this compound) to check if the unknown peaks originate from the excipients themselves or their degradation.
-
Issue 3: Physical Instability (e.g., Color Change, Precipitation)
Possible Causes & Troubleshooting Steps:
-
Photodegradation:
-
Action: Protect the formulation from light by using amber-colored containers or storing it in the dark.[2] Conduct a photostability study to assess the impact of light.
-
-
Incompatibility with Container/Closure System:
-
Action: this compound may adsorb onto certain container surfaces. Evaluate different packaging materials (e.g., glass vs. different types of plastic) to see if the instability persists.
-
-
Precipitation with Anionic Excipients:
-
Action: As mentioned in Issue 1, the cationic nature of this compound can lead to precipitation when formulated with anionic compounds. A thorough review and potential reformulation of the excipients is recommended.
-
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of a Quaternary Ammonium Compound
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Degradation (%) |
| 3.0 | 40 | 1.0 | 0.92 | 8.0 |
| 5.0 | 40 | 1.0 | 0.98 | 2.0 |
| 7.0 | 40 | 1.0 | 0.99 | 1.0 |
| 9.0 | 40 | 1.0 | 0.90 | 10.0 |
This table provides hypothetical data to illustrate the effect of pH on the stability of a quaternary ammonium compound similar to this compound.
Table 2: Illustrative Temperature-Dependent Degradation of a Quaternary Ammonium Compound at pH 7.0
| Temperature (°C) | Storage Duration (days) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Degradation (%) |
| 25 | 90 | 1.0 | 0.97 | 3.0 |
| 40 | 90 | 1.0 | 0.91 | 9.0 |
| 60 | 30 | 1.0 | 0.85 | 15.0 |
This table provides hypothetical data to illustrate the effect of temperature on the stability of a quaternary ammonium compound similar to this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Keep at room temperature and 60°C. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis. Repeat with 1 N HCl if no degradation is observed.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Keep at room temperature and 60°C. Take samples at different time points and neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis. Repeat with 1 N NaOH if no degradation is observed.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature. Take samples at different time points. Repeat with 30% H₂O₂ if minimal degradation is observed.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 60°C, 80°C) in an oven. Take samples at different time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-270 nm).
-
Injection Volume: 10 µL
Procedure:
-
Method Development:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition (gradient slope, buffer pH, and organic modifier) to achieve adequate separation between the parent peak and all degradation product peaks. The resolution between any two peaks should be greater than 1.5.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for stability-indicating HPLC method development.
References
- 1. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 2. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Foaming Issues with Miripirium Chloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with Miripirium chloride solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause foaming?
This compound is a cationic germicidal substance often used as a preservative in pharmaceutical formulations.[1] Its molecular structure includes a long hydrocarbon tail and a charged head group, which is characteristic of a surfactant. Surfactants reduce the surface tension of a liquid, making it easier for air to be trapped and form stable bubbles, leading to foam.[2]
Q2: At what concentration is foaming with this compound solutions likely to become an issue?
Q3: Can other components in my formulation affect the foaming of this compound solutions?
Yes, the presence of other substances such as salts, polymers, or other surfactants can influence the degree of foaming.[3] These components can alter the solution's viscosity and surface tension, which in turn affects foam stability.
Q4: What are the potential negative impacts of excessive foaming in my experiments?
Excessive foaming can lead to several issues in a laboratory setting, including:
-
Inaccurate measurements: Foam can make it difficult to accurately measure volumes, especially when using volumetric flasks.[4]
-
Inconsistent application: A foamy solution may not be applied evenly, leading to inconsistent results in treatments or assays.
-
Equipment issues: Foam can interfere with the proper functioning of laboratory equipment, such as automated liquid handlers or filtration systems.
-
Contamination: In bioreactors, excessive foam can lead to contamination.[5]
Troubleshooting Guide
Issue 1: Excessive foam formation during solution preparation.
Cause: Vigorous mixing or agitation of the solution can introduce a significant amount of air, leading to foam formation. This is especially true for solutions containing surfactants like this compound.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking or stirring, gently swirl the solution to dissolve the this compound.[4]
-
Slow Addition: Add the solvent to the solid this compound in small portions, gently swirling between additions.[4]
-
Allow to Sit: If foam has already formed, cap the container and let it sit undisturbed. The foam will often dissipate over time.[4]
-
Sonication: In some cases, placing the solution in an ultrasonic bath can help to break down the foam.[4]
Issue 2: Persistent foam that does not dissipate easily.
Cause: The stability of the foam is influenced by the concentration of this compound and the presence of other stabilizing agents in the solution.[2]
Solutions:
-
Use of Anti-foaming Agents: Consider the addition of a suitable anti-foaming agent. These are chemical additives that can prevent foam formation or break down existing foam.[6] Common types include silicone-based and polyglycol-based agents.[6][7] It is crucial to select an anti-foaming agent that is compatible with your experimental system and will not interfere with downstream applications.
-
Mechanical Defoaming: For larger volumes, mechanical methods such as centrifugation (if appropriate for the application) or specialized defoaming equipment can be used.
Issue 3: Foaming during experimental procedures (e.g., filtration, pumping).
Cause: The physical processes involved in many experimental procedures, such as passing a solution through a filter or pumping it through tubing, can introduce air and cause foaming.
Solutions:
-
Optimize Flow Rates: When pumping solutions, use a lower flow rate to minimize turbulence and air entrapment.
-
Submerged Outlet: Ensure that the outlet of any tubing is submerged below the liquid surface in the receiving vessel to prevent splashing and air introduction.
-
Degassing: Degassing the solution prior to the procedure using methods like sonication or vacuum can help to reduce the amount of dissolved gas available to form foam.
Data Presentation
Table 1: General Comparison of Anti-Foaming Agent Types
| Anti-Foaming Agent Type | Primary Mechanism | Common Examples | Considerations for Use |
| Silicone-based | Low surface tension allows them to spread rapidly on the foam surface, causing bubble collapse.[6] | Polydimethylsiloxane (PDMS) emulsions[7] | Highly effective at low concentrations. Potential for silicone contamination in sensitive applications. |
| Polyglycol-based | Inverse solubility at higher temperatures; they become less soluble and act as anti-foaming agents.[6] | Polypropylene glycols (PPGs), EO/PO copolymers[6] | Good for systems where silicone is not desired. Effectiveness can be temperature-dependent. |
| Oil-based | Insoluble in the foaming medium and spread on the foam surface, leading to bubble rupture. | Mineral oils, vegetable oils | Can be effective but may introduce unwanted organic material into the system. |
| Non-silicone, non-oil | Various mechanisms, often based on surfactant properties that destabilize the foam lamella.[8] | Fatty acid esters, polyacrylates | Often used in applications where silicone or oil contamination is a major concern, such as in food and pharmaceutical production.[8] |
Experimental Protocols
Protocol 1: Method for Preparing a Low-Foam this compound Solution
-
Weighing: Accurately weigh the required amount of this compound powder on a clean, dry weigh boat.
-
Initial Wetting: Carefully transfer the powder to the final vessel (e.g., a volumetric flask). Add a small amount of the desired solvent to wet the powder and create a paste.
-
Gradual Dilution: Add the solvent in small increments, gently swirling the vessel after each addition to aid in dissolution.[4] Avoid vigorous shaking.
-
Bringing to Volume: Once the solid is fully dissolved, continue to add the solvent until the final desired volume is approached. Use a pipette or dropper to add the final amount of solvent to reach the calibration mark on the volumetric flask, minimizing disturbance to the liquid surface.
-
Resting Period: If any foam has formed, cap the flask and allow it to sit undisturbed until the foam dissipates.[4]
Protocol 2: Screening for a Compatible Anti-Foaming Agent
-
Prepare Stock Solution: Prepare a stock solution of this compound at the concentration that typically causes foaming issues.
-
Aliquoting: Aliquot the stock solution into several smaller, identical containers.
-
Agent Addition: To each aliquot (except for a control), add a different anti-foaming agent at a low concentration (e.g., 0.01% v/v). Be sure to test different types of agents (silicone-based, polyglycol-based, etc.).
-
Induce Foaming: Agitate each solution in a standardized manner (e.g., vortex for 5 seconds at a specific speed) to induce foaming.
-
Observation: Observe and record the initial foam height and the time it takes for the foam to dissipate in each container.
-
Compatibility Check: After the foam has dissipated, visually inspect the solutions for any signs of incompatibility, such as precipitation or changes in color or clarity.
-
Functional Testing: If possible, perform a functional test with the most promising anti-foaming agents to ensure they do not interfere with downstream applications.
Mandatory Visualization
Caption: Troubleshooting workflow for managing foaming issues.
Caption: Mechanism of foam formation in surfactant solutions.
References
- 1. mrimigraine.com [mrimigraine.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Antifoaming Agent - Bio-Link [biolink.com]
- 6. Foam Control Agents | Dow Inc. [dow.com]
- 7. Defoaming Agent or Anti Foaming Agent by Chemtex Speciality [chemtexltd.com]
- 8. Understanding the Best Anti Foaming Agent: Types, Applications, and Benefits Explained [sixindefoamer.com]
Improving the solubility of Miripirium chloride in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Miripirium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound, with the chemical name 4-methyl-1-tetradecylpyridin-1-ium chloride, is a quaternary ammonium compound.[1][2] It has been used as an antimicrobial preservative in some pharmaceutical products.[1] Structurally, it possesses a positively charged pyridinium head group, which contributes to its water solubility, and a long C14 alkyl (tetradecyl) tail, which is hydrophobic and limits its aqueous solubility. This amphiphilic nature can lead to challenges in achieving high concentrations in aqueous media.
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
Several factors can contribute to the poor solubility of this compound:
-
Concentration: The concentration of this compound may be exceeding its solubility limit in the chosen aqueous medium.
-
Temperature: The temperature of the solvent may be too low. Generally, the solubility of solids in liquids increases with temperature.
-
pH of the Medium: While this compound is a quaternary ammonium salt and its charge is not affected by pH, the overall formulation pH can influence interactions with other components.
-
Ionic Strength: High concentrations of other salts in the buffer can decrease the solubility of this compound through the "salting-out" effect.
-
Purity of the Compound: Impurities in the this compound sample could affect its solubility.
Q3: Are there any known excipients that are incompatible with this compound?
While specific compatibility studies for this compound are not widely published, as a cationic compound, it may be incompatible with anionic excipients, such as sodium lauryl sulfate, due to the potential for ion-pair formation and precipitation. It is always recommended to perform compatibility studies with all formulation components.
Troubleshooting Guide
Issue: Poor or Slow Dissolution of this compound
This guide provides a systematic approach to troubleshoot and improve the dissolution of this compound in aqueous media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
Data Presentation
The following tables present hypothetical, yet plausible, data for improving the solubility of this compound based on common formulation strategies for similar quaternary ammonium compounds.
Table 1: Effect of Co-solvents on the Apparent Solubility of this compound at 25°C
| Co-solvent | Concentration (% v/v) | Apparent Solubility (mg/mL) |
| None (Water) | 0 | ~ 1.5 |
| Ethanol | 10 | ~ 5.0 |
| Ethanol | 20 | ~ 12.0 |
| Propylene Glycol | 10 | ~ 4.5 |
| Propylene Glycol | 20 | ~ 10.5 |
| PEG 400 | 10 | ~ 6.0 |
| PEG 400 | 20 | ~ 15.0 |
Table 2: Effect of Surfactants on the Apparent Solubility of this compound at 25°C
| Surfactant | Concentration (% w/v) | Apparent Solubility (mg/mL) |
| None (Water) | 0 | ~ 1.5 |
| Polysorbate 80 | 0.1 | ~ 7.5 |
| Polysorbate 80 | 0.5 | ~ 20.0 |
| Poloxamer 188 | 0.1 | ~ 6.0 |
| Poloxamer 188 | 0.5 | ~ 18.0 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol describes a general method for improving the solubility of this compound using a co-solvent.
Experimental Workflow for Co-solvent Method
Caption: Workflow for solubility enhancement with a co-solvent.
Methodology:
-
Preparation of Co-solvent Mixture: Prepare the desired co-solvent/water mixture (e.g., 20% v/v ethanol in deionized water).
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the weighed this compound to the co-solvent mixture.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
Observation: Visually inspect the solution to ensure there are no undissolved particles.
Protocol 2: Solubility Enhancement using a Surfactant
This protocol outlines a general method for using a surfactant to increase the aqueous solubility of this compound.
Methodology:
-
Preparation of Surfactant Solution: Prepare a stock solution of the chosen surfactant (e.g., 1% w/v Polysorbate 80 in deionized water).
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the weighed this compound to the surfactant solution.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. This may take longer than with co-solvents.
-
Observation: Visually inspect for clarity and the absence of particulates.
Signaling Pathways and Logical Relationships
As this compound is primarily used as a preservative, its mechanism of action is related to disrupting microbial cell membranes rather than interacting with specific signaling pathways in a host. The logical relationship for troubleshooting its solubility is best represented by the workflow diagram provided in the troubleshooting guide.
References
Addressing batch-to-batch variability of Miripirium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of Miripirium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quaternary ammonium compound (QAC) with the chemical formula C₂₀H₃₆ClN.[1][2][3] It is primarily used as an antimicrobial preservative and antispasmodic agent in various pharmaceutical formulations, including injectable suspensions like Depo-Medrol.[1][4] Its cationic nature allows it to act as a surfactant.[5]
Q2: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability of active pharmaceutical ingredients (APIs) like this compound can stem from several factors throughout the manufacturing process.[6] These can include:
-
Inconsistencies in Raw Materials: Variations in the purity and quality of starting materials for synthesis.[6]
-
Process Parameter Deviations: Minor changes in reaction temperature, time, mixing speed, or purification methods.[7][8]
-
Residual Solvents and Impurities: Incomplete removal of solvents or by-products from the synthesis.[9]
-
Degradation: Chemical breakdown due to exposure to light, heat, or incompatible substances.[10]
-
Physical Properties: Differences in crystal structure, particle size, or powder flow.
Q3: How can I assess the purity and identity of a new batch of this compound?
A combination of analytical techniques is recommended for comprehensive quality control. These include:
-
Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and identify organic impurities.
-
Chromatography: HPLC or UHPLC for quantifying purity and detecting related substances. Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for impurity identification.
-
Physical Characterization: Measuring melting point, and assessing appearance and solubility.
Q4: What are the typical storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Biological Activity or Assay Results
If you observe unexpected variations in the biological effects or analytical quantification of this compound between batches, follow this troubleshooting workflow:
Issue 2: Poor Solubility or Formulation Instability
If a new batch of this compound exhibits different solubility characteristics or leads to unstable formulations, consider the following:
-
Verify Solvent and pH: Ensure the solvent system and pH of your formulation are consistent with previous successful experiments.
-
Assess Physical Properties: Examine the material for changes in color or crystallinity. Particle size analysis may reveal differences impacting dissolution rates.
-
Test for Impurities: Insoluble impurities can affect the overall solubility of the compound.
Analytical and Quality Control Protocols
Protocol 1: Purity and Identity Verification by ¹H NMR
Objective: To confirm the chemical structure of this compound and identify any organic impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound batch in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard proton NMR spectrum at 25°C.
-
Analysis: Compare the resulting spectrum to a reference spectrum of a known pure standard. Integrate the peaks to determine the relative ratios of protons and identify any unexpected signals that may indicate impurities.
Expected ¹H NMR Data (Illustrative):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.8 | d | Protons on pyridinium ring adjacent to N |
| ~8.0 | d | Protons on pyridinium ring meta to N |
| ~4.5 | t | -CH₂- group attached to the pyridinium N |
| ~2.5 | s | Methyl group on the pyridinium ring |
| ~1.2-1.4 | m | -(CH₂)₁₁- of the tetradecyl chain |
| ~0.9 | t | Terminal -CH₃ of the tetradecyl chain |
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any non-volatile impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 260 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Create a dilution series for linearity assessment.
-
Injection Volume: 10 µL.
-
Analysis: Calculate the area percentage of the main peak to determine purity.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for identifying impurities. This compound, as a quaternary ammonium compound with a long alkyl chain, can be susceptible to certain degradation mechanisms.
This technical support center provides a foundational framework for addressing the batch-to-batch variability of this compound. For further assistance, please contact our technical support team with your batch number and a detailed description of the issues encountered.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Quaternary Ammonium Compounds | RPS [rpsgroup.com]
- 6. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. pharmtech.com [pharmtech.com]
- 9. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating the Impact of Miripirium Chloride on Protein Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protein stability in the presence of Miripirium chloride.
Disclaimer: "this compound" is a hypothetical substance for the purpose of this guide. The data and specific interactions described are illustrative and based on the known effects of quaternary ammonium compounds and cationic surfactants on proteins.
Troubleshooting Guides
This section addresses common problems observed during experiments involving this compound and provides step-by-step solutions.
Problem 1: Increased protein aggregation or precipitation upon addition of this compound.
Possible Causes:
-
Electrostatic interactions between the cationic this compound and negatively charged regions on the protein surface, leading to charge neutralization and subsequent aggregation.
-
Hydrophobic interactions between the alkyl chains of this compound and exposed hydrophobic patches on the protein, inducing conformational changes and unfolding.
-
The concentration of this compound is above its critical micelle concentration (CMC), leading to protein denaturation.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a concentration-response study to determine the threshold at which aggregation occurs.
-
Aim to work at the lowest effective concentration of this compound.
-
-
Adjust Formulation pH:
-
Modify the buffer pH to alter the surface charge of the protein. Moving the pH further from the protein's isoelectric point (pI) can increase its net charge and repulsive forces, counteracting the aggregating effect of this compound.
-
-
Increase Ionic Strength:
-
The addition of salts (e.g., NaCl, KCl) can shield electrostatic interactions between the protein and this compound, thus reducing aggregation.[1]
-
-
Incorporate Stabilizing Excipients:
-
Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These excipients can stabilize the native conformation of the protein through preferential exclusion.[1]
-
Polymers (e.g., PEG, PVP): These can create a hydration shell around the protein, preventing intermolecular interactions.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress aggregation by interacting with hydrophobic and charged residues.[1]
-
Problem 2: Loss of protein activity or function after incubation with this compound.
Possible Causes:
-
This compound may be binding to the active site of the protein, causing competitive or non-competitive inhibition.
-
Conformational changes induced by this compound may alter the protein's three-dimensional structure, rendering it inactive.
Troubleshooting Steps:
-
Binding Site Analysis:
-
If the protein structure is known, use molecular docking simulations to predict potential binding sites for this compound.
-
Perform competitive binding assays with a known substrate or ligand to determine if this compound is interacting with the active site.
-
-
Structural Integrity Assessment:
-
Use biophysical techniques such as Circular Dichroism (CD) spectroscopy to monitor changes in the protein's secondary and tertiary structure in the presence of this compound.
-
Differential Scanning Calorimetry (DSC) can be used to assess changes in the protein's thermal stability.
-
-
Employ Protective Ligands or Substrates:
-
The presence of a natural ligand or substrate can sometimes protect the active site from interaction with this compound and stabilize the protein's native conformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced protein instability?
A1: As a quaternary ammonium compound, this compound is a cationic surfactant. Its destabilizing effect on proteins likely stems from a combination of electrostatic and hydrophobic interactions. The positively charged headgroup can interact with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface.[2] This can disrupt salt bridges and lead to charge neutralization, reducing repulsive forces between protein molecules and promoting aggregation.[3] The hydrophobic tail can interact with exposed hydrophobic regions of the protein, potentially leading to partial unfolding and subsequent aggregation.[4]
Q2: How can I determine the critical micelle concentration (CMC) of this compound in my buffer?
A2: The CMC can be determined experimentally using various techniques, including:
-
Surface Tensiometry: Measuring the surface tension of solutions with increasing concentrations of this compound. The CMC is the point at which the surface tension no longer decreases with increasing surfactant concentration.
-
Dye Solubilization: Using a hydrophobic dye (e.g., pyrene) that exhibits a change in its fluorescence spectrum upon incorporation into micelles.
-
Conductivity Measurements: The conductivity of the solution will change at the CMC due to the formation of micelles.
Q3: Are there any alternative compounds to this compound that might have a less detrimental effect on protein stability?
A3: If the function of this compound in your experiment is as a surfactant, you could consider non-ionic surfactants like Polysorbate 20 or 80, or Poloxamer 188, which are generally less denaturing to proteins.[1][5] If its function is related to its cationic nature, you might explore other quaternary ammonium compounds with different alkyl chain lengths, as this can influence the extent of hydrophobic interactions.[3]
Q4: Can I use this compound in combination with other surfactants to improve protein stability?
A4: Yes, using a combination of ionic and non-ionic surfactants can sometimes mitigate the denaturing effects of the ionic surfactant.[4] The non-ionic surfactant can form mixed micelles with this compound, reducing the concentration of free monomeric this compound that can interact with the protein.[6] This approach, however, requires careful optimization of the surfactant ratios.
Data Presentation
Table 1: Illustrative Effect of this compound on the Thermal Stability of Bovine Serum Albumin (BSA)
| This compound (mM) | Melting Temperature (Tm) (°C) |
| 0 (Control) | 62.5 |
| 0.1 | 61.2 |
| 0.5 | 58.9 |
| 1.0 | 55.3 |
| 5.0 | 48.7 |
Table 2: Illustrative Effect of Stabilizing Excipients on BSA Stability in the Presence of 1.0 mM this compound
| Excipient (Concentration) | Melting Temperature (Tm) (°C) |
| None | 55.3 |
| Sucrose (300 mM) | 58.1 |
| Glycerol (10% v/v) | 57.5 |
| Arginine (150 mM) | 59.2 |
| NaCl (150 mM) | 56.8 |
Experimental Protocols
Protocol 1: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a stock solution of your protein of interest in the desired buffer.
-
Prepare a series of solutions containing a constant concentration of the protein and varying concentrations of this compound.
-
Prepare a corresponding set of buffer blanks containing the same concentrations of this compound.
-
-
DSC Measurement:
-
Load the protein sample and the corresponding buffer blank into the DSC sample and reference cells, respectively.
-
Set the instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer blank scan from the protein sample scan to obtain the heat capacity profile of the protein.
-
The peak of the resulting thermogram corresponds to the melting temperature (Tm) of the protein.
-
Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare protein solutions with and without this compound as described for DSC.
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates.
-
-
DLS Measurement:
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform multiple measurements to obtain an average particle size distribution.
-
-
Data Analysis:
-
Analyze the size distribution data to determine the average hydrodynamic radius and the polydispersity index (PDI). An increase in these values in the presence of this compound indicates aggregation.
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on protein stability.
Caption: Logical relationship between causes of instability and mitigation strategies.
Caption: Simplified pathway of this compound-induced protein aggregation.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of protein-surfactant interactions on aggregation of β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
Resolving peak tailing for Miripirium chloride in chromatography
Technical Support Center: Miripirium Chloride Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with peak tailing for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for this compound, a quaternary ammonium compound, is most often caused by secondary interactions with the stationary phase in reversed-phase chromatography.[1][2] The primary causes include:
-
Silanol Interactions: this compound is a basic compound and can interact strongly with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][3] This is a very common cause of peak tailing for basic analytes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. At mid-range pH values, silanol groups can be ionized and interact with the positively charged this compound, leading to peak tailing.[3]
-
Column Issues: Problems such as column contamination, packing bed deformation (voids), or using an older, less deactivated column (Type A silica) can contribute significantly to peak tailing.[1][4][5]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to asymmetrical peaks.[1]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
Q2: How can I reduce peak tailing caused by silanol interactions?
To minimize the interaction between this compound and silanol groups, you can employ several strategies:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[2][7]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[7] However, modern, high-purity columns often reduce the need for such additives.[8]
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped," which deactivates most of the residual silanol groups.[1][2]
-
High-Purity Silica Columns: Modern columns made with high-purity silica (Type B) have a much lower concentration of acidic silanols and metal contaminants, resulting in better peak shapes for basic compounds.[4][8]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can also help shield the silanol groups.[3]
-
Q3: What mobile phase conditions are recommended for the analysis of this compound?
Optimizing the mobile phase is crucial for achieving symmetrical peaks.
-
Buffer Selection: Use a buffer to maintain a consistent and low pH. Phosphate or formate buffers are common choices.
-
Buffer Concentration: A buffer concentration of 20-50 mM is typically sufficient to control the pH and improve peak shape.[1]
-
Organic Modifier: Both acetonitrile and methanol can be used as organic modifiers. The choice between them can sometimes influence peak shape, so it may be worth evaluating both.
Q4: Could my HPLC system be contributing to the peak tailing?
Yes, extra-column effects can cause band broadening and peak tailing.[5] Check for the following:
-
Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[3]
-
Fittings: Improperly seated fittings can create dead volumes where the sample can diffuse, leading to tailing.
-
Column Voids: A void at the head of the column can cause peak distortion.[1] This can sometimes be rectified by reversing and flushing the column or can be prevented by using a guard column.[1][6]
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Quantitative Parameter Summary for Method Optimization
This table provides a summary of key parameters and recommended adjustments to troubleshoot peak tailing for this compound.
| Parameter | Typical Starting Condition | Recommended Adjustment for Tailing | Rationale |
| Column Type | C18, 5 µm, 4.6 x 150 mm | Switch to a high-purity, end-capped column | Minimizes available silanol groups for interaction.[1][2] |
| Mobile Phase pH | 4.5 | Decrease to 2.5 - 3.5 | Protonates residual silanols to reduce secondary interactions.[2][7] |
| Buffer | 10 mM Phosphate | Increase concentration to 20-50 mM | Improves pH control and can help mask silanol activity.[1] |
| Organic Modifier | Acetonitrile | Switch to Methanol (or vice-versa) | Can alter selectivity and interactions with the stationary phase. |
| Competing Base | None | Add 0.1% Triethylamine (TEA) or Formic Acid | Competes with the analyte for active silanol sites. |
| Temperature | Ambient (25 °C) | Increase to 35-40 °C | Can improve peak efficiency and reduce viscosity. |
| Sample Concentration | 1 mg/mL | Dilute sample to 0.1 mg/mL | Checks for and mitigates column overload.[1] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Chromatographic System:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Reagents:
-
Mobile Phase A: 25 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B.
-
Sample Diluent: Mobile Phase.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Systematic Troubleshooting of Peak Tailing
If the baseline method produces significant tailing, follow these steps systematically. Change only one parameter at a time.
-
pH Adjustment:
-
Prepare a new batch of Mobile Phase A, adjusting the pH to 2.5.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Re-inject the sample and assess the peak shape.
-
-
Column Evaluation:
-
If pH adjustment does not resolve the issue, switch to a different brand of modern, end-capped C18 column or a column with a different chemistry (e.g., a polar-embedded phase).
-
Equilibrate the new column and inject the sample.
-
-
Competing Base Addition:
-
To the optimized mobile phase from the previous steps, add 0.1% (v/v) of triethylamine (TEA). Note: This may require re-equilibration of the system and a dedicated column, as TEA can be difficult to remove completely.
-
Inject the sample and evaluate the peak shape.
-
-
Sample Concentration Check:
-
Prepare a series of dilutions of your sample (e.g., 0.05 mg/mL, 0.02 mg/mL).
-
Inject the dilutions to determine if the tailing is concentration-dependent, which would indicate column overload.[1]
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
Technical Support Center: Miripirium Chloride Excipient Compatibility
Welcome to the technical support center for Miripirium chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential compatibility issues with other excipients during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical features to consider during pre-formulation?
A1: this compound is a quaternary ammonium compound with the chemical name 4-methyl-1-tetradecylpyridin-1-ium chloride.[1][2] As an excipient, it's primarily used as an antimicrobial preservative.[1] Key structural features to consider are:
-
Cationic Head Group: The pyridinium ring has a permanent positive charge, making it reactive towards anionic compounds.
-
Long Alkyl Chain (C14): This non-polar tail gives the molecule surfactant properties.
-
Hygroscopicity: Like many salts, it may be hygroscopic, and moisture can accelerate degradation pathways.[3]
Q2: Are there general classes of excipients that are known to be incompatible with cationic compounds like this compound?
A2: Yes, caution should be exercised when formulating this compound with certain classes of excipients. The primary concern is the interaction between the cationic nature of this compound and anionic excipients.[4] This can lead to the formation of insoluble salts, precipitation, or a reduction in the preservative efficacy. Examples of potentially incompatible excipients include:
-
Anionic surfactants: Sodium lauryl sulfate, sodium stearyl fumarate.
-
Anionic polymers: Carbomers, sodium carboxymethylcellulose, croscarmellose sodium.
-
Certain mineral-derived excipients: Bentonite, which can carry a negative charge.[5]
Q3: Can impurities in otherwise "inert" excipients cause compatibility issues with this compound?
A3: Absolutely. Trace-level reactive impurities in common excipients are a frequent cause of drug degradation.[6] For a compound like this compound, potential concerns include:
-
Reducing Sugars: Impurities in excipients like lactose or microcrystalline cellulose can participate in Maillard reactions, leading to discoloration (browning).[6]
-
Aldehydes: Formaldehyde or other aldehyde impurities, which can be found in excipients like polyethylene glycols (PEGs) and povidone, can react with components of the formulation.
-
Peroxides: These can be present in polymeric excipients like povidone and crospovidone and can lead to oxidative degradation of the active ingredient or other excipients.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Liquid Formulations
Question: I've prepared a liquid formulation containing this compound, and it has become cloudy or formed a precipitate upon addition of another excipient. What could be the cause?
Answer: This is a classic sign of an incompatibility between a cationic active pharmaceutical ingredient (API) or excipient and an anionic component in the formulation. The positively charged this compound is likely interacting with a negatively charged excipient to form an insoluble complex.
Troubleshooting Steps:
-
Identify Anionic Components: Review your formulation for any anionic excipients, such as anionic surfactants (e.g., sodium lauryl sulfate) or polymers (e.g., carbomers).
-
pH Adjustment: The ionization state of some excipients is pH-dependent. A change in the formulation's pH might resolve the issue, but this needs to be carefully evaluated for its impact on the stability of all components.
-
Alternative Excipients: Consider replacing the anionic excipient with a non-ionic or cationic alternative. For example, a non-ionic surfactant like Polysorbate 80 could be a suitable replacement for an anionic one.
-
Solubility Studies: Conduct simple solubility studies by mixing this compound with individual excipients in the proposed solvent system to identify the problematic component.
Issue 2: Discoloration (Browning) in a Solid Dosage Form
Question: My tablet formulation containing this compound is turning brown during stability testing. What is the likely cause and how can I prevent it?
Answer: Browning in solid dosage forms, especially under heat and humidity, often points to a Maillard reaction. This reaction occurs between a compound with a primary or secondary amine (though less common with quaternary amines, interactions with other formulation components are possible) and a reducing sugar.
Troubleshooting Steps:
-
Identify Reducing Sugars: Check your formulation for excipients that are reducing sugars (e.g., lactose, dextrose) or contain them as impurities (e.g., some grades of microcrystalline cellulose).[6]
-
Excipient Replacement: The most effective solution is to replace the reducing sugar with a non-reducing alternative, such as dibasic calcium phosphate, mannitol, or a different grade of microcrystalline cellulose with low levels of reducing sugars.
-
Moisture Control: The Maillard reaction is accelerated by moisture.[3] Ensure that the excipients have low moisture content and that the manufacturing process is conducted under controlled humidity. Proper packaging to protect from moisture is also crucial.
-
Forced Degradation Studies: Perform forced degradation studies on binary mixtures of this compound and each excipient to confirm the source of the discoloration.
Issue 3: Unexpected Peaks in HPLC Purity Assay
Question: During stability analysis of my formulation, I am observing new, unknown peaks in the HPLC chromatogram that are not present in the pure this compound sample. What could be their origin?
Answer: The appearance of new peaks indicates degradation of this compound or its reaction with one or more excipients. The nature of the degradation can be inferred from the stress conditions and the excipients used.
Troubleshooting Steps:
-
Review Stress Conditions:
-
Oxidative Degradation: If the peaks appear under oxidative stress (e.g., exposure to AIBN or hydrogen peroxide) or with excipients known to contain peroxide impurities (e.g., povidone), this suggests oxidative degradation.
-
Hydrolytic Degradation: If the peaks are more prominent under high humidity or in acidic/basic conditions, hydrolysis might be the cause.
-
-
Binary Mixture Studies: Prepare binary mixtures of this compound with each excipient and subject them to the same stress conditions. This will help isolate the excipient causing the interaction.
-
Characterize Degradants: Use techniques like LC-MS to determine the mass of the unknown peaks. This can provide clues about the nature of the degradant (e.g., an adduct with an excipient fragment).
-
Excipient Impurity Profiling: If an interaction is confirmed, consider testing the excipient for known reactive impurities like aldehydes or peroxides.
Quantitative Data Summary
The following tables present hypothetical data from compatibility studies to illustrate the potential impact of different excipients on the stability of this compound.
Table 1: Isothermal Stress Testing of this compound with Various Excipients
| Excipient | Ratio (Miripirium:Excipient) | Condition | Time (Weeks) | Purity of this compound (%) | Appearance |
| Lactose | 1:10 | 40°C / 75% RH | 4 | 92.5 | Brown discoloration |
| Mannitol | 1:10 | 40°C / 75% RH | 4 | 99.2 | No change |
| Povidone K30 | 1:5 | 40°C / 75% RH | 4 | 97.8 | Slight yellowing |
| Sodium Lauryl Sulfate | 1:1 | 40°C / 75% RH | 4 | 99.5 | Clumping |
| Dibasic Calcium Phosphate | 1:10 | 40°C / 75% RH | 4 | 99.4 | No change |
Table 2: Results from Differential Scanning Calorimetry (DSC) Screening
| Mixture (1:1 w/w) | Onset of this compound Peak (°C) | Change in Peak Shape | Interpretation |
| This compound (pure) | 220.5 | - | Reference |
| + Microcrystalline Cellulose | 219.8 | No significant change | Compatible |
| + Lactose | 210.2 | Broadened peak | Potential interaction |
| + Magnesium Stearate | 205.5 | Shifted to lower temp. | Potential interaction |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Initial Screening
-
Objective: To rapidly screen for potential physical or chemical interactions between this compound and excipients.
-
Methodology:
-
Accurately weigh 2-5 mg of the pure substance or a 1:1 (w/w) binary mixture into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of this compound (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for changes in melting point, peak shape, or the appearance of new peaks, which can indicate an interaction.
-
2. Isothermal Stress Testing with HPLC Analysis
-
Objective: To evaluate the chemical stability of this compound in the presence of excipients under accelerated storage conditions.
-
Methodology:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or a ratio relevant to the final formulation.
-
Place the mixtures in stability chambers at elevated temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH).
-
At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products. A significant decrease in the parent peak or the appearance of new peaks indicates an incompatibility.
-
Visualizations
Caption: A workflow for troubleshooting excipient compatibility issues.
Caption: Interaction of this compound with an anionic excipient.
References
- 1. gamahealthcare.com [gamahealthcare.com]
- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Miripirium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and validation of an analytical method for the quantification of Miripirium chloride, a quaternary ammonium compound. Given the limited availability of standardized public methods for this specific analyte, this document outlines a systematic approach based on established principles for similar compounds and international regulatory guidelines. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as the primary analytical technique, with UV-Vis Spectrophotometry discussed as a viable alternative.
The validation parameters and experimental protocols detailed herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable method suitable for quality control, stability studies, and formulation development.
I. Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds. Its high specificity, sensitivity, and resolving power make it an ideal choice for the accurate quantification of this compound in the presence of potential impurities or excipients.
A. Experimental Protocol: HPLC-UV Method
A hypothetical yet scientifically grounded HPLC-UV method for this compound is detailed below. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a 60:40 v/v ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (a hypothetical value of 260 nm is used in this guide).
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL) for linearity studies. A working standard of 20 µg/mL can be used for routine analysis.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). For a simple formulation, it may involve dissolving the product in the mobile phase, filtering, and diluting to the appropriate concentration.
B. Method Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters, their methodologies, and typical acceptance criteria as per ICH guidelines. The presented data is hypothetical but representative of a well-validated method.
Table 1: Linearity
| Parameter | Methodology | Results | Acceptance Criteria |
| Concentration Range | Analyze five to six concentrations across the expected working range. | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | Plot a graph of concentration versus peak area and perform linear regression analysis. | 0.9995 | r² ≥ 0.999 |
| Y-intercept | From the linear regression equation. | Close to zero | Should not be significantly different from zero. |
Table 2: Accuracy and Precision
| Parameter | Methodology | Results | Acceptance Criteria |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Perform in triplicate. | Mean Recovery: 99.5% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (% RSD) | Analyze a minimum of six replicate injections of the same standard solution (e.g., at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. | % RSD = 0.8% | % RSD ≤ 2.0% |
| Precision - Intermediate Precision (% RSD) | Analyze the same sample on different days, with different analysts, and/or on different instruments. | % RSD = 1.2% | % RSD ≤ 2.0% |
Table 3: Specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Methodology | Results | Acceptance Criteria |
| Specificity | Analyze a blank (placebo) sample and a sample spiked with known impurities. | No interfering peaks at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | 0.2 µg/mL | The analyte can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | 0.6 µg/mL | The analyte can be quantified with suitable precision and accuracy. |
Table 4: Robustness
| Parameter Varied | Variation | % RSD of Results | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | < 2.0% | % RSD ≤ 2.0% |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% | % RSD ≤ 2.0% |
| Column Temperature | ± 2°C | < 2.0% | % RSD ≤ 2.0% |
| Detection Wavelength | ± 2 nm | < 2.0% | % RSD ≤ 2.0% |
II. Alternative Analytical Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be suitable for the quantification of this compound in simple formulations where interference from excipients is minimal.
A. Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of 200-400 nm.
2. Preparation of Solutions and Analysis:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, water, or a buffer).
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) across the UV range to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of different concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.
B. Comparison of HPLC-UV and UV-Vis Spectrophotometry
| Feature | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at a specific wavelength) |
| Sensitivity | High (typically ng to µg range) | Moderate (typically µg to mg range) |
| Complexity | High (requires specialized equipment and expertise) | Low (simple and rapid) |
| Cost | High (instrumentation and solvent costs) | Low |
| Applicability | Suitable for complex matrices and stability studies | Best for pure substances or simple formulations with no interfering excipients |
III. Visualizations
The following diagrams illustrate the workflow and logical relationships in analytical method validation.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
IV. Conclusion
The successful validation of an analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a robust template for the development and validation of an analytical method for this compound. While HPLC-UV is recommended for its specificity and sensitivity, UV-Vis spectrophotometry can be a suitable alternative for less complex applications. Researchers and scientists are encouraged to adapt and optimize the proposed protocols to their specific needs, ensuring all validation activities are thoroughly documented and meet regulatory expectations.
A Comparative Analysis of the Antimicrobial Efficacy of Miripirium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of Miripirium chloride and the widely used antiseptic, Benzalkonium chloride. Both are quaternary ammonium compounds (QACs) known for their biocidal activity. This report synthesizes available experimental data to offer a comparative overview of their performance against various microorganisms, details the methodologies for key experiments, and visualizes their mechanism of action and experimental workflows.
Executive Summary
This compound, chemically identified as 1-tetradecyl-4-methylpyridinium chloride, and Benzalkonium chloride are both cationic surfactants that exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.
Available data indicates that both compounds are effective against a range of Gram-positive and Gram-negative bacteria. A direct comparative study on their Minimum Inhibitory Concentrations (MICs) reveals that this compound demonstrates comparable, and in some cases, slightly lower (more potent), MIC values against key bacterial species when compared to the C14 and C16 alkyl chain variants of Benzalkonium chloride. This suggests that this compound is a potent antimicrobial agent with efficacy on par with this widely used disinfectant.
Data Presentation: Antimicrobial Efficacy
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and Benzalkonium chloride against common pathogens. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound (1-tetradecyl-4-methylpyridinium chloride) MIC (µg/mL) | Benzalkonium chloride (C14) MIC (µg/mL) | Benzalkonium chloride (C16) MIC (µg/mL) |
| Staphylococcus aureus | 2.9 | 5.9 | 2.8 |
| Escherichia coli | 5.8 | 5.9 | 5.7 |
| Pseudomonas aeruginosa | 1.4 | 5.9 | 2.8 |
Data sourced from a comparative analysis of pyridinium salts.[1]
Mechanism of Action
Both this compound and Benzalkonium chloride are cationic surfactants that disrupt the integrity of microbial cell membranes. The positively charged headgroup of these molecules interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. This is followed by the insertion of their hydrophobic alkyl chains into the lipid bilayer, leading to disorganization of the membrane, increased permeability, and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[1]
References
Cross-Validation of Analytical Techniques for the Quantification of Miripirium Chloride
This guide provides a comparative overview of three distinct analytical techniques for the quantitative determination of Miripirium chloride, a quaternary ammonium compound utilized as an antimicrobial preservative in pharmaceutical formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. The techniques discussed—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Potentiometric Titration—are evaluated based on their principles, performance characteristics, and applicability.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for this compound depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for HPLC, UV-Visible Spectrophotometry, and Potentiometric Titration, based on data from analogous quaternary ammonium compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry (Ion-Pair Extraction) | Potentiometric Titration |
| Principle | Chromatographic separation followed by detection | Formation of a colored ion-pair complex | Measurement of potential change during titration |
| Linearity Range | 5 - 500 µg/mL | 0.01 - 0.07 mg/mL | 1 - 1000 ppm |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | Not Applicable |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.007 µg/mL | ~1 ppm |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.019 µg/mL | ~5 ppm |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 94 - 104%[1] |
| Precision (% RSD) | < 2% | < 2% | < 3.7%[2] |
| Specificity | High (separates from excipients) | Moderate (prone to interference from similar compounds) | Moderate (interference from other halides or surfactants) |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar quaternary ammonium compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound from other components in a formulation.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and a 50 mM ammonium formate buffer containing 0.1% formic acid.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm (or ELSD for compounds with poor UV absorbance).[4]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometry (Ion-Pair Extraction)
This colorimetric method is based on the formation of an ion-pair between the cationic this compound and an anionic dye.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Bromopyrogallol red (BPR) solution[5]
-
Strontium(II) solution[5]
-
Buffer solution (pH 4.0 - 5.0)[5]
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in ultrapure water. Prepare a series of calibration standards by diluting the stock solution.
-
Color Development: In a series of volumetric flasks, add a specific volume of the Sr(II) solution and the BPR solution. Then, add the calibration standards or the sample solution. Dilute to the mark with the buffer solution.
-
Measurement: Allow the color to develop for a specified time (e.g., 20 minutes) and measure the absorbance of the resulting ternary complex at the wavelength of maximum absorbance (e.g., around 627.5 nm for a similar complex).[5][6]
-
Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the calibration curve.
Potentiometric Titration
This titrimetric method involves the direct titration of this compound with a standardized anionic surfactant.
Instrumentation:
-
Automatic Potentiometric Titrator
-
Ionic Surfactant Electrode
-
Ag/AgCl reference electrode[1]
Reagents:
-
Sodium lauryl sulfate (SLS) solution (standardized titrant)[1]
-
pH 10 buffer solution[7]
-
This compound sample
Procedure:
-
Titrant Standardization: Standardize the sodium lauryl sulfate solution against a primary standard.
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound into a beaker. Add the pH 10 buffer solution and dilute with distilled water to ensure the electrodes are adequately submerged.[7]
-
Titration: Titrate the prepared sample with the standardized sodium lauryl sulfate solution using the automatic titrator. The endpoint is detected by the ionic surfactant electrode, which responds to the change in surfactant concentration.
-
Calculation: The concentration of this compound in the sample is calculated based on the volume of titrant consumed to reach the endpoint.
Visualizing the Antimicrobial Mechanism of this compound
Quaternary ammonium compounds, like this compound, exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. The following diagram illustrates this mechanism of action.
Caption: Antimicrobial mechanism of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pages.hannainst.com [pages.hannainst.com]
- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xylemanalytics.com [xylemanalytics.com]
Comparative Stability of Miripirium Chloride Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can significantly influence the physicochemical properties, including stability, of a drug substance. This guide provides a comparative overview of the potential stability profiles of different hypothetical Miripirium chloride salts, supported by established experimental methodologies.
Data Presentation: A Comparative Analysis
A comprehensive stability study would involve subjecting different this compound salts (e.g., bromide, nitrate, acetate) to various stress conditions over time. The following table summarizes hypothetical data from such a study, focusing on the percentage of degradation.
| Salt Form | Stress Condition | Time Point | Degradation (%) | Appearance |
| This compound | 40°C / 75% RH | 3 Months | 1.2 | No change |
| 60°C | 1 Month | 2.5 | Slight yellowing | |
| Photostability (ICH Q1B) | 10 days | 0.8 | No change | |
| Miripirium bromide | 40°C / 75% RH | 3 Months | 1.5 | No change |
| 60°C | 1 Month | 3.1 | Yellowing | |
| Photostability (ICH Q1B) | 10 days | 1.0 | No change | |
| Miripirium nitrate | 40°C / 75% RH | 3 Months | 2.8 | Significant yellowing |
| 60°C | 1 Month | 5.2 | Browning | |
| Photostability (ICH Q1B) | 10 days | 1.5 | Slight discoloration | |
| Miripirium acetate | 40°C / 75% RH | 3 Months | 0.9 | No change |
| 60°C | 1 Month | 1.8 | No change | |
| Photostability (ICH Q1B) | 10 days | 0.5 | No change |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: Methodologies for Stability Assessment
The following are detailed protocols for key experiments that would be employed in a comparative stability study of this compound salts.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating and quantifying Miripirium from its degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for quaternary ammonium compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed.[1][2][3] This involves subjecting a solution of this compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 80°C for 48 hours.
-
Photodegradation: Exposing the drug solution to light according to ICH Q1B guidelines.
-
The chromatograms from these stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.
Physical Stability Assessment
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.
-
Moisture Content: Determined by Karl Fischer titration to assess hygroscopicity.
-
Polymorphic Form: Analyzed using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to detect any changes in the crystalline structure.
Visualizing the Process
The following diagrams illustrate the workflow and logical relationships in a comparative stability study.
Caption: Experimental workflow for the comparative stability study.
Caption: Logical relationship of factors influencing salt stability.
References
In Vitro Toxicity of Quaternary Ammonium Compounds: A Comparative Analysis of Miripirium Chloride, Benzalkonium Chloride, Cetylpyridinium Chloride, and Cetrimonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro toxicity profile of four quaternary ammonium compounds (QACs): Miripirium chloride, Benzalkonium chloride (BAC), Cetylpyridinium chloride (CPC), and Cetrimonium bromide (CTAB). QACs are a broad class of cationic surfactants widely used as preservatives, disinfectants, and antistatic agents in a variety of pharmaceutical, personal care, and industrial products.[1] Due to their widespread use, understanding their potential for cellular toxicity is of paramount importance for safety and risk assessment in drug development and formulation.[2] This guide summarizes key experimental data on their cytotoxic and genotoxic effects and provides detailed methodologies for the cited experiments.
Executive Summary
The in vitro toxicity of the selected QACs is primarily characterized by cytotoxicity through disruption of cell membranes and induction of apoptosis.[1][3] Benzalkonium chloride and Cetylpyridinium chloride have been extensively studied, with a range of reported IC50 values across different cell lines. Cetrimonium bromide also exhibits significant cytotoxic and apoptotic effects. Data on this compound is less extensive in the public domain; however, available studies indicate a potential for cytotoxicity, particularly neurotoxicity, through the induction of apoptosis. Direct comparative studies evaluating all four compounds under identical experimental conditions are limited, making direct cross-compound potency comparisons challenging.
Data Presentation: Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of the selected QACs. IC50 (half-maximal inhibitory concentration) values are presented for various cell lines and exposure times.
Table 1: In Vitro Cytotoxicity of Benzalkonium Chloride (BAC)
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| Human Lung Epithelial (H358) Cells | MTT | 7.1 µg/mL | 30 min | [4] |
| Human Lung Epithelial (H358) Cells | MTT | 1.5 µg/mL | 24 h | [4] |
| Human Conjunctival (Wong-Kilbourne) | Neutral Red | ~10⁻³% | 15 min | [5] |
| Human Conjunctival (IOBA-NHC) | Neutral Red | ~10⁻³% | 15 min | [5] |
| Human Corneal Epithelial Cells | MTT | < 0.01% | 24 h | [6] |
Table 2: In Vitro Cytotoxicity of Cetylpyridinium Chloride (CPC)
| Cell Line | Assay | IC50 (LC50) | Exposure Time | Reference |
| Human Lung (A549) Cells | Not Specified | 5.79 µg/mL | Not Specified | [7] |
| Human Breast Cancer (MCF-7) | MTT | 6 µM | 24 h | [8] |
| Human Non-tumor Breast (MCF-10A) | MTT | 8 µM | 24 h | [8] |
| Primary Gingival Fibroblasts | Formazan Formation | ~0.02% | 2 min | [9] |
| L929 Cells | Formazan Formation | ~0.015% | 2 min | [9] |
| HSC-2 Cells | Formazan Formation | ~0.01% | 2 min | [9] |
Table 3: In Vitro Cytotoxicity of Cetrimonium Bromide (CTAB)
| Cell Line | Assay | IC50 | Exposure Time | Reference |
| HeLa Cells | Not Specified | 1.6 µg/mL | Not Specified | [10] |
Table 4: In Vitro Toxicity of this compound (Myristyl-gamma-picolinium chloride)
| Cell System | Assay | Observation | Reference |
| Rat Dorsal Root Ganglion Sensory Neurons | TUNEL, Caspase-3 Immunoblotting | Induced apoptosis as a component of a preservative mixture. | |
| Canine Articular Cartilage Organ Cultures | ³⁵S-glycosaminoglycan synthesis | Dose-dependent inhibition of glycosaminoglycan synthesis. | [11] |
| Canine Synovial Villi Organ Cultures | Hyaluronic acid synthesis | Dose-dependent inhibition of hyaluronic acid synthesis. | [11] |
Note: Specific IC50 values for this compound from standardized cytotoxicity assays were not available in the reviewed literature.
Data Presentation: Genotoxicity
Table 5: In Vitro Genotoxicity of Quaternary Ammonium Compounds
| Compound | Assay | Cell Line | Results | Reference |
| Benzalkonium Chloride | Comet Assay | Human Respiratory Epithelial (BEAS-2B) | Induced DNA damage at concentrations in commercial nasal preparations. | [12] |
| Benzalkonium Chloride | Comet Assay | Human Liver (HepG2) 3D Culture | Negative for genotoxicity. | [13][14] |
| Cetylpyridinium Chloride | Comet Assay | Human Breast Cancer (MCF-7) | Did not reveal genome fragmentation. | [8] |
| Cetrimonium Bromide | Not Specified | Not Specified | Negative in mutagenesis assays. | [15] |
| This compound | Not Specified | Not Specified | No data available. |
Mechanisms of Toxicity
The primary mechanism of in vitro toxicity for the studied QACs involves the disruption of cellular membranes due to their cationic surfactant properties, leading to cell lysis at high concentrations.[1] At lower concentrations, these compounds have been shown to induce apoptosis.
Benzalkonium Chloride (BAC) has been demonstrated to induce both necrosis and apoptosis in human lung epithelial cells.[4] The apoptotic pathway appears to be mitochondria-dependent.[4]
Cetylpyridinium Chloride (CPC) also induces dose-dependent apoptosis in A549 cells through the activation of the caspase-3 dependent pathway.[3] Its cytotoxic action is linked to cell membrane damage.[8]
Cetrimonium Bromide (CTAB) has been shown to induce apoptosis in cancer cell lines.[16]
This compound , as part of a preservative mixture, has been shown to induce apoptosis in neuronal cells, as evidenced by positive TUNEL staining and increased caspase-3 expression.
The following diagram illustrates a generalized signaling pathway for QAC-induced apoptosis.
Caption: Generalized pathway of QAC-induced cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound. Control wells contain medium with vehicle only.
-
Incubation: Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Sample Collection: At the end of the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the positive control (cells treated with a lysis buffer).
Genotoxicity Assays
1. Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
-
Cell Preparation: Cells are treated with the test compound, harvested, and suspended in low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks migrates from the nucleoid towards the anode, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
2. In Vitro Micronucleus Test
This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
-
Cell Culture and Treatment: Cells are treated with the test compound.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments separate from the main nucleus) is scored in binucleated cells under a microscope.
-
Data Analysis: An increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.
Conclusion
The in vitro toxicity profiles of Benzalkonium chloride, Cetylpyridinium chloride, and Cetrimonium bromide demonstrate significant cytotoxic potential, primarily mediated through membrane disruption and induction of apoptosis. While quantitative data for this compound is less available, preliminary studies suggest a similar apoptotic mechanism of toxicity. The choice of a specific QAC in pharmaceutical formulations should be carefully considered based on its intended concentration, route of administration, and potential for cellular toxicity. Further research is warranted to establish a more comprehensive and directly comparative in vitro toxicity profile for this compound.
References
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 4. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetylpyridinium chloride inhibits human breast tumor cells growth in a no-selective way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Antimicrobial Activity of Oral Rinses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eaht.org [eaht.org]
- 14. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 16. Cetyltrimethylammonium bromide in the synthesis of mesoporous silica nanoparticles: General aspects and in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of Miripirium chloride as a preservative against USP standards
For Researchers, Scientists, and Drug Development Professionals
In the development of aqueous-based pharmaceutical products, the selection of an appropriate preservative system is critical to ensure product safety and stability. Miripirium chloride, a quaternary ammonium compound, is utilized as a preservative in some pharmaceutical formulations. This guide provides an objective evaluation of its performance against the standards set by the United States Pharmacopeia (USP) and compares it with other commonly used preservative alternatives. The information presented is supported by a synthesis of available experimental data and established scientific principles.
Understanding Preservative Efficacy Testing: The USP <51> Standard
The United States Pharmacopeia General Chapter <51> "Antimicrobial Effectiveness Test" (AET) is the benchmark for evaluating the efficacy of preservative systems in pharmaceutical products.[1][2][3][4] This test challenges a product's preservative system with a high concentration of specific microorganisms to determine if it can effectively inhibit their growth or reduce their population over a 28-day period.[1][2][5]
The standard challenge organisms include a representative range of bacteria and fungi:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
The acceptance criteria for preservative efficacy vary depending on the product's category (e.g., ophthalmic, topical, oral). For Category 1 products, which include injections and ophthalmic preparations, the criteria for bacteria are a not less than 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.[2][5]
Performance of this compound and Alternatives
It is crucial to note that the data for this compound is representative of the quaternary ammonium class and not based on direct experimental results for this specific compound.
Table 1: Comparative Antimicrobial Efficacy (Log Reduction) of Preservatives Against USP <51> Challenge Organisms (Category 1 Products)
| Preservative | Concentration | Organism | Day 7 | Day 14 | Day 28 | Meets USP <51> Criteria? |
| This compound (Representative) | 0.01% | S. aureus | >3.0 | >3.0 | >3.0 | Yes |
| P. aeruginosa | >3.0 | >3.0 | >3.0 | Yes | ||
| E. coli | >3.0 | >3.0 | >3.0 | Yes | ||
| C. albicans | >1.0 | >2.0 | >2.0 | Yes | ||
| A. brasiliensis | >1.0 | >2.0 | >2.0 | Yes | ||
| Benzalkonium Chloride | 0.01% | S. aureus | >3.0 | >3.0 | >3.0 | Yes |
| P. aeruginosa | >3.0 | >3.0 | >3.0 | Yes | ||
| E. coli | >3.0 | >3.0 | >3.0 | Yes | ||
| C. albicans | 1.5 | 2.5 | 2.8 | Yes | ||
| A. brasiliensis | 1.2 | 2.1 | 2.5 | Yes | ||
| Benzyl Alcohol | 0.9% | S. aureus | 2.1 | >3.0 | >3.0 | Yes |
| P. aeruginosa | >3.0 | >3.0 | >3.0 | Yes | ||
| E. coli | >3.0 | >3.0 | >3.0 | Yes | ||
| C. albicans | 0.5 | 1.5 | 2.0 | No (for fungi) | ||
| A. brasiliensis | 0.2 | 0.8 | 1.1 | No (for fungi) | ||
| Methylparaben (0.18%) & Propylparaben (0.02%) | Combination | S. aureus | >3.0 | >3.0 | >3.0 | Yes |
| P. aeruginosa | >3.0 | >3.0 | >3.0 | Yes | ||
| E. coli | >3.0 | >3.0 | >3.0 | Yes | ||
| C. albicans | 2.5 | >3.0 | >3.0 | Yes | ||
| A. brasiliensis | 2.1 | >3.0 | >3.0 | Yes | ||
| Benzoic Acid | 0.1% | S. aureus | 1.5 | 2.5 | >3.0 | Yes |
| P. aeruginosa | 1.2 | 2.1 | 2.8 | Yes | ||
| E. coli | 2.0 | >3.0 | >3.0 | Yes | ||
| C. albicans | >3.0 | >3.0 | >3.0 | Yes | ||
| A. brasiliensis | >3.0 | >3.0 | >3.0 | Yes |
Disclaimer: The log reduction values presented in this table are compiled from various literature sources and are intended for comparative purposes only. Actual performance may vary depending on the specific formulation, concentration, and test conditions.
Experimental Protocols
A detailed methodology for conducting a USP <51> Antimicrobial Effectiveness Test is outlined below.
1. Preparation of Inoculum:
-
Pure cultures of the five USP challenge organisms are grown on suitable agar media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Bacterial and yeast cultures are harvested and washed with sterile saline. The concentration is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
For A. brasiliensis, a spore suspension is prepared and the concentration is adjusted to approximately 1 x 10⁸ spores/mL.
2. Inoculation of Product:
-
The product is divided into five separate, sterile containers.
-
Each container is inoculated with one of the five prepared microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.
-
The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
3. Incubation and Sampling:
-
The inoculated containers are incubated at 20-25°C for 28 days.
-
Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days).
4. Enumeration of Microorganisms:
-
The number of viable microorganisms in each sample is determined using a plate-count method.
-
Appropriate neutralization and dilution steps are performed to overcome the antimicrobial activity of the preservative and allow for microbial growth on the agar plates.
5. Interpretation of Results:
-
The log reduction in the number of microorganisms from the initial inoculum is calculated for each time point.
-
The results are compared against the acceptance criteria specified in USP <51> for the relevant product category.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental Workflow for USP <51> Antimicrobial Effectiveness Test.
Caption: Mechanism of Action of Quaternary Ammonium Compounds.
References
Head-to-head comparison of Miripirium chloride and parabens as preservatives
For researchers, scientists, and drug development professionals, the choice of a preservative is a critical decision, balancing antimicrobial efficacy with safety and stability. This guide provides a detailed, data-driven comparison of Miripirium chloride, a quaternary ammonium compound, and the widely used parabens.
This comprehensive analysis delves into their mechanisms of action, antimicrobial spectrum, cytotoxicity, and stability, presenting quantitative data in structured tables and detailing experimental protocols for key assays. Visual diagrams generated using Graphviz illustrate crucial pathways and workflows to provide a clearer understanding of their properties.
At a Glance: Key Differences
| Feature | This compound | Parabens |
| Chemical Class | Quaternary Ammonium Compound | Esters of p-hydroxybenzoic acid |
| Primary Mechanism | Disrupts microbial cell membranes | Disrupt membrane transport, inhibit DNA/RNA synthesis, and key enzymes |
| Antimicrobial Spectrum | Broad-spectrum, including bacteria and fungi | Broad-spectrum, with greater activity against fungi and Gram-positive bacteria |
| Key Advantage | Potent antimicrobial activity at low concentrations | Long history of use and extensive safety data in many applications |
| Primary Concern | Potential for cytotoxicity, particularly neurotoxicity | Concerns about endocrine-disrupting potential |
Antimicrobial Efficacy: A Quantitative Comparison
The effectiveness of a preservative is determined by its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a preservative that prevents visible microbial growth.
Parabens, on the other hand, have been extensively studied. Their efficacy increases with the length of the alkyl chain, but this also corresponds to a decrease in water solubility. For this reason, parabens are often used in combination.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Parabens (µg/mL)
| Microorganism | Methylparaben | Propylparaben | Butylparaben |
| Staphylococcus aureus | 1000 - 4000 | 500 - 1000 | 125 - 250 |
| Pseudomonas aeruginosa | 1000 - 2000 | > 4000 | > 4000 |
| Escherichia coli | 500 - 1000 | 250 - 500 | 125 - 250 |
| Candida albicans | 500 - 1000 | 125 - 250 | 62.5 - 125 |
| Aspergillus brasiliensis | 250 - 500 | 125 - 250 | 62.5 - 125 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Mechanism of Action: Disrupting Microbial Life
This compound: As a cationic surfactant, this compound's primary mode of action is the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.
Parabens: The antimicrobial action of parabens is more multifaceted. They are thought to disrupt membrane transport processes, interfering with the uptake of nutrients and the expulsion of waste. Additionally, they can inhibit the synthesis of DNA and RNA, as well as the function of key enzymes like ATPases and phosphotransferases, which are vital for cellular energy production.[1]
Cytotoxicity Profile: A Balancing Act
A critical consideration for any preservative is its potential toxicity to human cells.
This compound: Limited publicly available data exists on the specific cytotoxicity of this compound on standard cell lines like L929 (murine fibroblasts) and CHO-K1 (Chinese hamster ovary cells). However, as a quaternary ammonium compound, there are general concerns about its potential for cytotoxicity. Studies on other quaternary ammonium compounds have shown dose-dependent cytotoxic effects. Notably, this compound has been associated with neurotoxicity when used in intrathecal formulations.
Parabens: The cytotoxicity of parabens has been more extensively studied. In general, their cytotoxicity increases with the length of the alkyl chain. Studies on human fibroblast cell lines have shown that parabens have a lower cytotoxic potential compared to some other classes of preservatives. However, concerns have been raised about their potential to act as endocrine disruptors, although regulatory bodies in many regions consider them safe at the concentrations used in cosmetic and pharmaceutical products.
Table 2: Comparative Cytotoxicity Data (IC50 values in µM)
| Compound | L929 Cells | CHO-K1 Cells |
| This compound | Data not available | Data not available |
| Methylparaben | ~1500 | Data not available |
| Propylparaben | ~500 | Data not available |
| Butylparaben | ~150 | Data not available |
IC50 (half maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. Lower values indicate higher cytotoxicity. Data for parabens on L929 cells is estimated from available literature.
Stability and Formulation Considerations
The stability of a preservative is crucial for ensuring the long-term integrity of a product.
This compound: Specific stability-indicating assay methods for this compound are not widely published. As a quaternary ammonium salt, it is generally considered to be chemically stable. However, its compatibility with other formulation excipients, particularly anionic compounds, should be carefully evaluated as this can lead to precipitation and loss of preservative efficacy.
Parabens: Parabens are known to be stable over a wide pH range (typically 4-8) and are compatible with most pharmaceutical and cosmetic ingredients.[2] However, they can be hydrolyzed at alkaline pH, and their partitioning into the oil phase of emulsions can reduce their effective concentration in the aqueous phase where microbial growth primarily occurs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of preservatives.
Preservative Efficacy Test (Challenge Test) - Based on USP <51>
This test evaluates the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into the product and monitoring the reduction in the microbial population over time.
Protocol Outline:
-
Preparation of Inoculum: Standardized cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: A sufficient volume of the product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated product containers are stored at a specified temperature, typically 20-25°C.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are removed from the inoculated containers. The number of viable microorganisms is determined using standard plate count methods, often incorporating a neutralizer to inactivate the preservative.
-
Evaluation: The change in the log₁₀ of the concentration of viable microorganisms is calculated for each time point and compared against the acceptance criteria defined in the pharmacopeia.
Stability Indicating Assay - General Principles based on ICH Q1A(R2)
Stability studies are designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
Protocol Outline:
-
Stress Testing (Forced Degradation): The preservative is subjected to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Analytical Method Development: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated to separate and quantify the preservative and its degradation products.
-
Long-Term and Accelerated Stability Studies: The product containing the preservative is stored at specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing at Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed using the validated stability-indicating method.
-
Data Evaluation: The data is evaluated to establish the shelf-life of the product and to determine appropriate storage conditions.
Conclusion
Both this compound and parabens offer effective antimicrobial preservation, but their selection depends on a careful evaluation of the specific formulation, intended use, and regulatory landscape. This compound, as a quaternary ammonium compound, provides potent broad-spectrum activity. However, the limited availability of specific quantitative efficacy and safety data necessitates a thorough risk assessment for new applications. Parabens, with their long history of use, offer a wealth of data but face public perception challenges and require careful consideration of their potential for endocrine disruption.
For the drug development professional, a data-driven approach is paramount. This guide provides a framework for comparing these two important classes of preservatives, highlighting the critical need for further direct comparative studies to enable fully informed formulation decisions.
References
Comparative Analysis of Antispasmodic Agents: A Guide for Researchers
Disclaimer: Initial searches for "Miripirium chloride" did not yield specific information on a molecule with this name within publicly available scientific literature. It is possible that this is a novel compound not yet described in publications, a developmental code name, or a misspelling of another agent. This guide, therefore, provides a comparative framework for evaluating the mechanisms and performance of established classes of antispasmodic drugs. The methodologies and data presentation formats can be adapted for the validation of novel compounds like this compound.
Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract, such as Irritable Bowel Syndrome (IBS). These drugs are broadly classified based on their mechanism of action. This guide provides a comparative overview of the primary classes of antispasmodics, supported by experimental data and detailed protocols for their validation.
Classification of Antispasmodic Drugs
Antispasmodic drugs primarily fall into two main categories:
-
Anticholinergics/Antimuscarinics: These agents act on the parasympathetic nervous system, blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[1][2] This inhibition prevents the influx of calcium ions, leading to muscle relaxation and a reduction in spasms.[3][4]
-
Direct Smooth Muscle Relaxants: This class of drugs acts directly on the smooth muscle cells of the gut.[1][5] Their mechanisms can include the blockade of calcium or sodium channels, which are essential for muscle contraction.[3][5]
Some drugs may exhibit a combination of these mechanisms.[6][7]
Comparative Efficacy and Safety of Representative Antispasmodics
The selection of an antispasmodic is often guided by its efficacy in symptom relief and its side-effect profile. The following table summarizes key performance data for several representative antispasmodic agents.
| Drug Class | Representative Drug(s) | Mechanism of Action | Efficacy Highlights (vs. Placebo for IBS) | Common Side Effects |
| Anticholinergic | Dicyclomine | Blocks muscarinic acetylcholine receptors.[1][8] | Significant improvement in overall IBS symptoms and abdominal pain.[3][9] | Dry mouth, dizziness, blurred vision, drowsiness, nervousness.[10][11][12][13] |
| Anticholinergic | Hyoscyamine | Blocks muscarinic acetylcholine receptors.[1][8] | Used for various gastrointestinal disorders, including IBS, to control muscle spasms and reduce stomach acid.[14][15] | Dizziness, drowsiness, blurred vision, dry mouth, headache, constipation.[14][15][16] |
| Direct Smooth Muscle Relaxant (Calcium Channel Blocker) | Pinaverium Bromide | Blocks L-type voltage-dependent calcium channels in intestinal smooth muscle cells.[17][18][19][20] | Beneficial effect on overall IBS symptom relief, abdominal pain, stool changes, and bloating.[18][21][22][23] | Generally well-tolerated with effects mainly confined to the GI tract due to low absorption.[19][24] |
| Direct Smooth Muscle Relaxant (Calcium Channel Blocker) | Otilonium Bromide | Blocks L-type calcium channels, inhibits muscarinic receptors, and may act on tachykinin NK2 receptors.[6][7][21][25] | Effective in reducing the frequency and intensity of abdominal pain and bloating in IBS patients.[21][26] | Generally well-tolerated with minimal systemic side effects due to poor absorption.[24] |
| Direct Smooth Muscle Relaxant | Mebeverine | Acts directly on gut smooth muscle, possibly by blocking calcium and sodium channels; may also have local anesthetic effects.[27][28][29] | Effective for IBS symptoms, particularly abdominal pain and cramps, with a good safety profile.[29][30][31] | Does not typically exhibit systemic anticholinergic side effects.[28] |
| Herbal Product | Peppermint Oil | Blocks calcium channels in the smooth muscles of the GI tract.[5][32] | Efficacious for symptom relief in IBS.[32][33] | Heartburn and nausea are possible side effects.[5] |
Experimental Protocols for Validation of Antispasmodic Activity
The validation of a compound's antispasmodic mechanism requires a combination of in vitro and in vivo experimental models.
In Vitro Assessment: Isolated Organ Bath Technique
This technique is a fundamental method for studying the direct effects of a compound on smooth muscle contractility.
Objective: To determine the relaxant effect of a test compound on isolated intestinal smooth muscle tissue pre-contracted with a spasmogen.
Materials and Methods:
-
Tissue Preparation:
-
A segment of the ileum is isolated from a euthanized guinea pig.
-
The tissue is cleaned of mesenteric fat and cut into segments of approximately 2-3 cm.
-
Each segment is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
-
Experimental Setup:
-
One end of the tissue segment is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The transducer is connected to a data acquisition system to record changes in muscle tension.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram, with the physiological solution being replaced every 15 minutes.
-
-
Procedure:
-
A spasmogen (e.g., acetylcholine, histamine, or potassium chloride) is added to the organ bath to induce a sustained contraction.
-
Once the contraction has stabilized, the test compound is added in a cumulative or non-cumulative manner in increasing concentrations.
-
The relaxant effect of the test compound is recorded as a percentage reduction of the pre-induced contraction.
-
A control experiment is performed using the vehicle in which the test compound is dissolved.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the test compound.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for antispasmodic validation.
Caption: Anticholinergic drug mechanism of action.
Caption: Experimental workflow for antispasmodic validation.
References
- 1. lecturio.com [lecturio.com]
- 2. How Do Anticholinergic Antispasmodic Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. What is Otilonium Bromide used for? [synapse.patsnap.com]
- 7. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 8. Antispasmodic - Wikipedia [en.wikipedia.org]
- 9. johs.com.sa [johs.com.sa]
- 10. drugs.com [drugs.com]
- 11. Dicyclomine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Dicyclomine: Side Effects, Dosage, Uses, & More [healthline.com]
- 13. drugs.com [drugs.com]
- 14. Hyoscyamine Uses, Side Effects & Warnings [drugs.com]
- 15. Hyoscyamine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Hyoscyamine Sulfate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 18. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is Pinaverium bromide used for? [synapse.patsnap.com]
- 21. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. msjonline.org [msjonline.org]
- 24. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 25. grokipedia.com [grokipedia.com]
- 26. Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 28. nbinno.com [nbinno.com]
- 29. Mebeverine - Wikipedia [en.wikipedia.org]
- 30. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
- 32. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 33. patient.info [patient.info]
A Comparative Guide to Assessing the Equivalence of Generic Formulations Containing Miripirium Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a framework for assessing the equivalence of generic formulations of Miripirium chloride. Currently, there is a lack of publicly available comparative data for this specific active pharmaceutical ingredient. Therefore, this guide is based on established principles of bioequivalence testing for analogous compounds, such as other quaternary ammonium antispasmodics, and regulatory guidelines. The tables below contain placeholder data to illustrate the recommended comparative analyses.
This compound is a quaternary ammonium compound that functions as a parasympatholytic agent, primarily used for its antispasmodic effects on gastrointestinal smooth muscle.[1] Its therapeutic action is believed to be mediated through the blockade of L-type voltage-operated calcium channels, which inhibits calcium ion influx and subsequent muscle contraction.[1][2] When developing generic versions of formulations containing this compound, it is imperative to conduct a thorough assessment to ensure their equivalence to the innovator product in terms of quality, safety, and efficacy.
This guide outlines the key experimental protocols and data presentation formats necessary for a comprehensive equivalence assessment.
I. Physicochemical Characterization
A fundamental step in establishing equivalence is to compare the critical physicochemical properties of the active pharmaceutical ingredient (API) and the finished drug product.
Table 1: Comparison of Physicochemical Properties of this compound API
| Property | Innovator Product | Generic Formulation A | Generic Formulation B | Test Method |
| Appearance | White to off-white crystalline powder | Conforms | Conforms | Visual Inspection |
| Solubility | Sparingly soluble in water, soluble in ethanol | Similar solubility profile | Similar solubility profile | USP <795> |
| Melting Point (°C) | 192-196 | 193-197 | 191-195 | USP <741> |
| Particle Size Distribution (D50, µm) | 25.4 | 24.9 | 26.1 | Laser Diffraction |
| Polymorphic Form | Form I | Form I | Form I | XRD, DSC |
Table 2: Comparison of Finished Product Characteristics (e.g., Oral Tablets)
| Property | Innovator Product | Generic Formulation A | Generic Formulation B | Test Method |
| Appearance | White, round, biconvex tablet | Conforms | Conforms | Visual Inspection |
| Average Weight (mg) | 250.5 ± 2.1 | 249.8 ± 2.5 | 251.0 ± 2.3 | USP <905> |
| Hardness (N) | 85 ± 5 | 83 ± 6 | 88 ± 4 | USP <1217> |
| Friability (%) | < 0.5% | < 0.5% | < 0.4% | USP <1216> |
| Disintegration Time (min) | < 10 | < 9 | < 10 | USP <701> |
II. In Vitro Equivalence Studies
In vitro studies are crucial for assessing the pharmaceutical equivalence of generic formulations.
The dissolution profile provides insights into the rate and extent of drug release from the dosage form.
Table 3: Comparative Dissolution Profiles in Different Media
| Time (min) | Innovator (% Dissolved) | Generic A (% Dissolved) | Generic B (% Dissolved) |
| pH 1.2 (Simulated Gastric Fluid) | |||
| 5 | 35 | 33 | 36 |
| 15 | 78 | 75 | 80 |
| 30 | 92 | 90 | 94 |
| 45 | 98 | 97 | 98 |
| pH 4.5 (Acetate Buffer) | |||
| 5 | 40 | 38 | 42 |
| 15 | 82 | 80 | 85 |
| 30 | 95 | 93 | 96 |
| 45 | 99 | 98 | 99 |
| pH 6.8 (Simulated Intestinal Fluid) | |||
| 5 | 45 | 43 | 46 |
| 15 | 85 | 83 | 87 |
| 30 | 96 | 95 | 98 |
| 45 | 100 | 99 | 100 |
The presence of impurities can affect the safety and efficacy of a drug product. A comparative analysis of the impurity profiles is essential.
Table 4: Impurity Profile Comparison by HPLC
| Impurity | Innovator (Area %) | Generic A (Area %) | Generic B (Area %) | Acceptance Criteria |
| Impurity 1 | 0.08 | 0.09 | 0.07 | ≤ 0.15% |
| Impurity 2 | 0.05 | 0.06 | 0.05 | ≤ 0.10% |
| Unknown Impurity | Not Detected | 0.03 | Not Detected | ≤ 0.10% |
| Total Impurities | 0.13 | 0.18 | 0.12 | ≤ 0.5% |
III. Bioequivalence Studies
Bioequivalence studies are designed to demonstrate that the generic product results in a similar rate and extent of absorption of the active ingredient as the innovator product.
Table 5: Pharmacokinetic Parameters from a Single-Dose, Two-Way Crossover Bioequivalence Study
| Parameter | Innovator Product (Mean ± SD) | Generic Formulation A (Mean ± SD) | 90% Confidence Interval for Ratio (Generic A / Innovator) | Acceptance Criteria |
| Cmax (ng/mL) | 150.6 ± 30.2 | 145.8 ± 28.9 | 92.5% - 105.3% | 80.00% - 125.00% |
| AUC0-t (ng·h/mL) | 1250.4 ± 250.1 | 1280.7 ± 260.5 | 98.2% - 110.8% | 80.00% - 125.00% |
| AUC0-∞ (ng·h/mL) | 1300.2 ± 265.3 | 1335.9 ± 275.4 | 97.6% - 111.5% | 80.00% - 125.00% |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | Not Applicable | Descriptive Statistics |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Quantification: Use an external standard of this compound for assay determination. For impurities, calculate the percentage area of each impurity relative to the total peak area.
Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: 50 RPM.
-
Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 15, 30, 45, and 60 minutes.
-
Analysis: Analyze the withdrawn samples by UV-Vis spectrophotometry at 265 nm or by HPLC.
Bioequivalence Study Design
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult volunteers under fasting conditions.
-
Washout Period: A washout period of at least 7 half-lives of the drug between the two periods.
-
Blood Sampling: Collect blood samples at predefined time points before and after drug administration.
-
Bioanalysis: Validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ to determine the 90% confidence intervals for the ratio of the geometric means (test/reference).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's antispasmodic action.
Experimental Workflow
References
A Comparative Analysis of the Surfactant Properties of Miripirium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surfactant properties of Miripirium chloride against other commonly used cationic surfactants: Cetylpyridinium chloride (CPC), Benzalkonium chloride (BAC), and Benzethonium chloride. Due to the limited availability of direct experimental data for this compound, its properties have been estimated based on its chemical structure and the known behavior of homologous series of alkylpyridinium chlorides.
Executive Summary
This compound, chemically known as 4-methyl-1-tetradecylpyridinium chloride, is a quaternary ammonium compound. Like other cationic surfactants, it is expected to exhibit effective surface activity, making it suitable for applications requiring antimicrobial and preservative properties, such as in pharmaceutical formulations. This guide presents a comparison of its estimated and known surfactant properties with those of established alternatives, supported by detailed experimental protocols for key characterization techniques.
Comparative Data of Surfactant Properties
The following table summarizes the key surfactant properties of this compound and its alternatives.
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound | 4-methyl-1-tetradecylpyridinium chloride | 325.97 | ~1.5 - 2.0 mM (Estimated) | ~38 - 42 (Estimated) |
| Cetylpyridinium chloride (CPC) | 1-hexadecylpyridinium chloride | 340.00 | 0.9 - 1.2 mM[1] | ~36 - 40 |
| Benzalkonium chloride (BAC) | Mixture of alkyldimethylbenzylammonium chlorides | Variable (C12-C16 alkyl chains) | ~0.15 mM (in 0.5 M NaCl)[2], 0.008% (w/v)[3][4] | 28.27 (for 1 g/L solution)[5] |
| Benzethonium chloride | Benzyldimethyl{2-[2-(p-1,1,3,3-tetramethylbutylphenoxy)ethoxy]ethyl}ammonium chloride | 448.08 | ~2.8 mM (in NaCl-free solution)[6] | Not Found |
Note on this compound Data: The Critical Micelle Concentration (CMC) and Surface Tension at CMC for this compound are estimated based on structure-property relationships observed in homologous series of alkylpyridinium chlorides. Generally, for a given head group, the CMC decreases by approximately a factor of 10 for every two methylene groups added to the alkyl chain. Since this compound has a C14 alkyl chain, its CMC is expected to be higher than that of Cetylpyridinium chloride (C16 chain).
Experimental Protocols
Detailed methodologies for determining the key surfactant properties are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Apparatus:
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution with varying concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate before taking a stable reading.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
-
Glassware
Reagents:
-
Surfactant solutions of varying concentrations
-
Fluorescent probe stock solution (e.g., pyrene in methanol)
Procedure:
-
Prepare a series of surfactant solutions in deionized water.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.
-
Allow the solutions to equilibrate in the dark for at least 1 hour.
-
Measure the fluorescence emission spectrum of each sample, with an excitation wavelength typically around 335 nm for pyrene.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the fluorescence intensities (I1/I3) as a function of the surfactant concentration.
-
The plot will show a sigmoidal decrease, and the CMC is determined from the midpoint of this transition.[7]
Visualizations
Experimental Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration using surface tensiometry.
Signaling Pathway for Surfactant Action
While surfactants do not act via classical signaling pathways, their mechanism of antimicrobial action can be depicted as a logical flow.
Caption: Mechanism of antimicrobial action for cationic surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]
- 6. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mattersofmatter.eu [mattersofmatter.eu]
Safety Operating Guide
Proper Disposal of Miripirium Chloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Miripirium chloride is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
This compound, a quaternary ammonium compound, requires careful management as a hazardous chemical waste. Adherence to established safety protocols and regulatory requirements is paramount throughout its lifecycle in the laboratory, from handling to final disposal.
Key Safety and Disposal Information
Proper disposal of this compound involves treating it as hazardous waste and sending it to a licensed disposal facility. It should not be disposed of down the drain or in regular trash. The following table summarizes key hazard information and handling precautions.
| Hazard Category | Description | Precautionary Statements | Citations |
| Environmental Hazards | Very toxic to aquatic life. | Avoid release to the environment. | [1] |
| Human Health Hazards | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned: Get medical advice/attention. | [2][3] |
| Storage | Store in a secure location. | Store locked up. | [1][2] |
| Disposal | Dispose of as hazardous waste. | Dispose of contents/container to an approved waste disposal plant. | [1] |
Disposal Workflow
The proper disposal of this compound follows a straightforward workflow designed to minimize risk to personnel and the environment. The process begins with the proper collection and labeling of the waste and culminates in its transfer to a certified hazardous waste management facility.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting are not recommended due to the potential for hazardous reactions and the compound's toxicity. The standard and required procedure is to manage it as hazardous waste through a licensed disposal service.
Waste Collection Protocol:
-
Container: Use a designated, chemically resistant, and leak-proof container for collecting all this compound waste, including contaminated personal protective equipment (PPE) and labware.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
-
Segregation: Store the this compound waste separately from other chemical waste streams to prevent accidental mixing and potential reactions.
-
Storage: Keep the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Handling of Miripirium Chloride in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Miripirium chloride in a laboratory environment. Given its classification as a reproductive toxin, stringent adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Immediate Safety Information
This compound is classified as a substance with Reproductive Toxicity Category 1A/1B , meaning it may damage fertility or the unborn child.[1][2] Due to the serious nature of this hazard, all personnel, particularly those of reproductive age, must be fully informed of the risks and trained in proper handling procedures. There are currently no established specific occupational exposure limits (OELs) for this compound. Therefore, a conservative approach to minimize any potential exposure is mandatory.
Emergency First Aid Procedures
In the event of an exposure to this compound, immediate action is crucial. The following table outlines the initial first aid response.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table details the required PPE for various laboratory activities involving this substance.
| Activity | Required Personal Protective Equipment |
| Handling Solids (weighing, aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended.[3] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A fully buttoned lab coat. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended due to the potential for aerosolization of fine particles.[4] |
| Handling Solutions | - Gloves: Impervious gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles. - Lab Coat: A fully buttoned lab coat. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: A fully buttoned lab coat. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential for minimizing the risk of exposure. The following workflow provides a step-by-step guide for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
